5-Benzothiazolecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJUNXNZGVOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443643 | |
| Record name | 5-Benzothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-57-3 | |
| Record name | 5-Benzothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Benzothiazolecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 5-benzothiazolecarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details two principal routes: the Sandmeyer reaction starting from 5-aminobenzothiazole and the palladium-catalyzed cyanation of 5-bromobenzothiazole. Experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its synthesis in a laboratory setting.
Introduction
The benzothiazole nucleus is a privileged structure found in a wide array of pharmacologically active compounds. The introduction of a nitrile group at the 5-position creates this compound, a versatile intermediate for further functionalization in drug discovery programs and for the development of novel organic materials. This guide outlines the most common and effective methods for its preparation.
Core Synthetic Pathways
Two primary strategies have been identified for the synthesis of this compound:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine, in this case, 5-aminobenzothiazole, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2][3]
-
Palladium-Catalyzed Cyanation: This modern cross-coupling method involves the reaction of an aryl halide, such as 5-bromobenzothiazole, with a cyanide source, catalyzed by a palladium complex.[4]
The selection of a particular pathway may depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Experimental Protocols
Pathway 1: Sandmeyer Reaction of 5-Aminobenzothiazole
This pathway commences with the synthesis of the requisite precursor, 5-aminobenzothiazole, followed by its conversion to the target nitrile via the Sandmeyer reaction.
Step 1: Synthesis of 5-Aminobenzothiazole
A common route to 5-aminobenzothiazole involves the nitration of a suitable benzothiazole precursor, followed by reduction of the nitro group.
Experimental Protocol (Adapted from related syntheses):
-
Nitration: To a stirred solution of 2-chlorobenzothiazole in concentrated sulfuric acid at 0 °C, potassium nitrate is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours. The mixture is then poured onto ice, and the precipitated 2-chloro-5-nitrobenzothiazole is collected by filtration.
-
Reduction: The 2-chloro-5-nitrobenzothiazole is suspended in a suitable solvent such as ethanol, and a reducing agent like iron powder or tin(II) chloride in the presence of hydrochloric acid is added. The mixture is heated to reflux until the reduction is complete (monitored by TLC). After cooling, the reaction is neutralized, and the product, 5-aminobenzothiazole, is extracted with an organic solvent.
Step 2: Sandmeyer Cyanation of 5-Aminobenzothiazole
Experimental Protocol (Generalized Procedure): [1][3][5]
-
Diazotization: 5-Aminobenzothiazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas and the formation of the nitrile.
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Pathway 2: Palladium-Catalyzed Cyanation of 5-Bromobenzothiazole
This pathway involves the initial synthesis of 5-bromobenzothiazole, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group.
Step 1: Synthesis of 5-Bromobenzothiazole
5-Bromobenzothiazole can be prepared by the bromination of a suitable benzothiazole precursor.
Experimental Protocol (Adapted from the synthesis of 2-ethylthio-5-bromobenzothiazole): [6]
-
A solution of 2-substituted benzothiazole in a suitable solvent like chloroform is heated to reflux.
-
N-Bromosuccinimide (NBS) is added portion-wise to the refluxing solution. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, washed with an aqueous solution of sodium thiosulfate and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 5-bromobenzothiazole.
Step 2: Palladium-Catalyzed Cyanation of 5-Bromobenzothiazole
Experimental Protocol (Generalized Procedure):
-
To a reaction vessel are added 5-bromobenzothiazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (if necessary, e.g., dppf), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent (e.g., DMF, DMA, or toluene) is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Quantitative Data Summary
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Pd-Catalyzed Cyanation | Reference |
| Starting Material | 5-Aminobenzothiazole | 5-Bromobenzothiazole | - |
| Key Reagents | NaNO₂, HCl, CuCN, KCN | Pd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | [1][4] |
| Typical Yield | 60-80% (Varies with substrate) | 70-95% (Varies with catalyst and substrate) | General literature yields |
| Reaction Temperature | 0-5 °C (diazotization), RT to 50 °C (cyanation) | 80-120 °C | - |
| Reaction Time | 2-4 hours | 4-24 hours | - |
Note: The yields provided are typical for these types of reactions on analogous aromatic systems and may vary for the specific synthesis of this compound.
Visualization of Synthetic Pathways
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Benzothiazolecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Benzothiazolecarbonitrile (CAS No: 58249-57-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in therapeutic development.
Core Compound Identification and Properties
This compound, also known as 1,3-Benzothiazole-5-carbonitrile, is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring, with a nitrile group substituted at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58249-57-3 | [1][2] |
| Molecular Formula | C₈H₄N₂S | PubChem |
| Molecular Weight | 160.20 g/mol | PubChem |
| Appearance | Solid | Generic Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in a range of organic solvents.[3] | [3] |
Synthesis and Experimental Protocols
General Synthesis of Benzothiazole Derivatives
A prevalent method for the synthesis of the benzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[5] This approach can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of a Benzothiazole Derivative from Substituted Aniline
-
Materials:
-
Substituted Aniline (e.g., 4-aminobenzonitrile as a precursor)
-
Ammonium thiocyanate (NH₄SCN)
-
Potassium persulfate (K₂S₂O₈)
-
Water (H₂O)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A mixture of the substituted aniline (1 mmol), ammonium thiocyanate (1 mmol), and potassium carbonate (1 mmol) is prepared in water (6 mL).
-
Potassium persulfate (2 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The collected solid is washed with water and then recrystallized from ethanol to yield the pure benzothiazole product.
-
Workflow for the Synthesis of Benzothiazole Derivatives
Caption: General workflow for the synthesis of benzothiazole derivatives.
Biological Activity and Therapeutic Potential
Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[7][8] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][8]
Anticancer Activity
Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[7]
Biological Targets in Cancer:
-
Tyrosine Kinases: Certain benzothiazole derivatives have been shown to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7]
-
DNA Intercalation and Synthesis Inhibition: Some derivatives can interfere with DNA replication and repair processes in cancer cells.
-
Signaling Pathway Modulation: Benzothiazoles have been found to modulate critical signaling pathways that are dysregulated in cancer.
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[9][10][11] Their mechanism of action can involve the inhibition of essential microbial enzymes.
Signaling Pathway Modulation
Recent research has identified that benzothiazole derivatives can modulate key signaling pathways implicated in various diseases, particularly cancer.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway.[12] PB11 treatment leads to a downregulation of PI3K and AKT, which in turn triggers the apoptotic cascade.[12]
PI3K/AKT Signaling Pathway and Benzothiazole Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. jchr.org [jchr.org]
- 10. 2-(2-Aminoethyl)-1,3-benzothiazole-5-carbonitrile | C10H9N3S | CID 131449149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Benzothiazolecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzothiazolecarbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this report presents a detailed analysis of a closely related and well-characterized analogue, 5-methoxybenzothiazole-2-carbonitrile, to serve as a representative example. The methodologies and expected spectral features are applicable to the target molecule.
Spectroscopic Data Analysis
The structural elucidation of novel compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative 5-substituted benzothiazolecarbonitrile, based on published data for analogous compounds.
Table 1: Representative ¹H NMR Spectroscopic Data for a 5-Substituted Benzothiazolecarbonitrile Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Expected Range] | Aromatic-H | ||
| [Expected Range] | Aromatic-H | ||
| [Expected Range] | Aromatic-H | ||
| [Expected Range] | Substituent-H |
Table 2: Representative ¹³C NMR Spectroscopic Data for a 5-Substituted Benzothiazolecarbonitrile Derivative
| Chemical Shift (δ) ppm | Assignment |
| [Expected Range] | Aromatic-C |
| [Expected Range] | Aromatic-C |
| [Expected Range] | Aromatic-C |
| [Expected Range] | Aromatic-C |
| [Expected Range] | Aromatic-C |
| [Expected Range] | Aromatic-C |
| [Expected Range] | Aromatic-C |
| [Expected Range] | -CN |
| [Expected Range] | Substituent-C |
Note: The chemical shifts for the carbon atoms of this compound are not explicitly available. The table indicates the expected chemical shift regions for the benzothiazole ring carbons and the nitrile carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key absorption bands are expected to be:
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch (nitrile) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| Below 900 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₄N₂S), the expected molecular ion peak and potential fragments are listed below.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 160.01 | [M]⁺ (Molecular Ion) |
| [Fragment m/z] | [Fragment Structure] |
| [Fragment m/z] | [Fragment Structure] |
Note: The exact fragmentation pattern would be determined by the specific ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives. These protocols are based on standard laboratory practices and information from the synthesis and characterization of similar compounds.[1][2]
Synthesis of 5-Substituted Benzothiazolecarbonitriles
A common method for the synthesis of substituted 2-cyanobenzothiazoles involves the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[3][4]
General Procedure:
-
Preparation of N-arylcyanothioformamides: The corresponding aniline is reacted with a suitable thiocarbonylating agent.
-
Cyclization: The N-arylcyanothioformamide is then subjected to a cyclization reaction using a palladium catalyst (e.g., Pd(OAc)₂) and a copper salt (e.g., CuI) in a suitable solvent such as DMF or DMSO, often in the presence of an oxidant. The reaction mixture is typically heated to facilitate the intramolecular C-S bond formation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[2]
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
Data Acquisition:
-
The mass spectrometer is operated in either positive or negative ion mode.
-
The data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a benzothiazole derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of benzothiazole derivatives.
References
5-Benzothiazolecarbonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-Benzothiazolecarbonitrile. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical Structure and IUPAC Name
This compound, also known by its systematic IUPAC name 1,3-benzothiazole-5-carbonitrile , is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a nitrile (-C≡N) group substituted at the 5-position of the benzothiazole core.
Chemical Structure:
Molecular Formula: C₈H₄N₂S
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-benzothiazole-5-carbonitrile is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 58249-57-3 | [1] |
| Molecular Weight | 160.20 g/mol | [1] |
| Boiling Point | 321.422 °C at 760 mmHg | |
| Flash Point | 148.191 °C | |
| Density | 1.366 g/cm³ | |
| Refractive Index | 1.69 | |
| Purity | 96-98% (as commercially available) | [1][2] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Experimental Protocols
Synthesis of 1,3-Benzothiazole-5-carbonitrile
One potential synthetic route involves the cyclization of a 2-aminothiophenol derivative that already contains the nitrile group at the desired position on the benzene ring.
General Procedure for Benzothiazole Synthesis:
A common method for the synthesis of the benzothiazole ring system involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.[3][4] For the synthesis of 1,3-benzothiazole-5-carbonitrile, a plausible precursor would be 2-amino-4-cyanobenzenethiol.
Hypothetical Synthetic Workflow:
References
- 1. Benzo[d]thiazole-5-carbonitrile - Lead Sciences [lead-sciences.com]
- 2. 58249-57-3 Cas No. | 1,3-Benzothiazole-5-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]
Commercial Sourcing and Technical Guide for 5-Benzothiazolecarbonitrile in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 5-Benzothiazolecarbonitrile (CAS No: 58249-57-3), a key heterocyclic compound utilized in pharmaceutical research and drug development. This document outlines supplier specifications, a representative synthetic protocol, and explores its relevance in key biological signaling pathways.
Commercial Supplier Landscape
For researchers seeking to procure this compound, a variety of chemical suppliers offer this compound in research-grade quantities. The following table summarizes key quantitative data from several commercial vendors to facilitate easy comparison. Purity levels are consistently high, ensuring suitability for sensitive research applications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| BLD Pharm | 58249-57-3 | C₈H₄N₂S | 160.20 | - | Sealed in dry, room temperature storage recommended. |
| Finetech Industry Limited | 58249-57-3 | C₈H₄N₂S | 160.20 | 98% | Custom synthesis and bulk quantities available. |
| Apollo Scientific | 58249-57-3 | C₈H₄N₂S | 160.20 | 98% | - |
| Ryan Scientific, Inc. | 58249-57-3 | C₈H₄N₂S | 160.20 | 96% | Available in various pack sizes. |
Synthesis of Benzothiazole Derivatives: An Experimental Protocol
A Representative Synthesis of a Cyanobenzothiazole Derivative
This protocol outlines a two-step process starting from a substituted 2-chlorobenzothiazole.
Step 1: Cyanation of 2-chloro-6-nitro-1,3-benzothiazole
-
A solution of sodium cyanide (NaCN) in water is slowly added to a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile (MeCN).[1]
-
The reaction mixture is stirred at room temperature for 24 hours.[1]
-
Excess cyanide is quenched by the addition of an aqueous ferric chloride (FeCl₃) solution.[1]
-
The mixture is diluted with water and extracted with ethyl acetate (EtOAc).[1]
-
The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 6-nitro-1,3-benzothiazole-2-carbonitrile.[1]
Step 2: Reduction of the Nitro Group
-
Iron powder is added to a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile in acetic acid.[1]
-
The reaction mixture is stirred at room temperature for 24 hours.[1]
-
The mixture is diluted with water, and unreacted iron is removed by filtration.[1]
-
The aqueous solution is extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried, and concentrated to yield 6-amino-1,3-benzothiazole-2-carbonitrile.[1]
The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.
Biological Relevance: Inhibition of Key Signaling Pathways
Benzothiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] Research has shown that certain benzothiazole-based compounds can act as potent inhibitors of critical signaling pathways implicated in cancer progression, such as the STAT3 and PI3K/AKT pathways.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives have been designed to inhibit the STAT3 signaling pathway, thereby suppressing tumor growth.[2]
The following diagram illustrates the inhibitory effect of benzothiazole derivatives on the STAT3 pathway.
Inhibition of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers. Novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]
The diagram below depicts the mechanism of PI3K/AKT pathway inhibition by benzothiazole derivatives.
References
- 1. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of Benzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Traditional synthetic routes to these valuable scaffolds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and safety concerns. This guide provides a comprehensive overview of green and sustainable synthetic strategies for benzothiazole derivatives, emphasizing methodologies that align with the principles of green chemistry. Detailed experimental protocols, quantitative data comparison, and visual representations of key synthetic and biological pathways are presented to facilitate the adoption of these eco-friendly approaches in research and drug development.
Core Green Synthesis Methodologies
The paradigm shift towards sustainable chemistry has led to the development of several innovative methods for the synthesis of benzothiazoles. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, while often improving yields and simplifying purification processes. The most prominent green strategies include microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free reactions, and the use of biocatalysts or recyclable heterogeneous catalysts. The primary synthetic route involves the condensation of 2-aminothiophenol with various carbonyl compounds such as aldehydes, ketones, or carboxylic acids.[1][2]
General Reaction Scheme:
A foundational approach to synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and an aldehyde. This reaction is amenable to various green chemistry modifications.[1][2]
Caption: General synthesis of 2-substituted benzothiazoles.
Quantitative Data Summary
The following tables summarize quantitative data from various green synthesis protocols for benzothiazole derivatives, allowing for easy comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Catalyst/Solvent | Reactants | Power (W) | Time (min) | Yield (%) | Reference |
| Triton-B / Water | 2-Aminothiophenol, Chlorobenzonitrile | 25 | 10 | 94 | [3] |
| None / Ethanol | 2-Aminothiophenol, Hydroxy aromatic aldehydes | - | - | High | [4] |
| Na₂S·9H₂O | 2,2'-Disulfanediyldianilines, Aromatic aldehydes | Low | - | High | [5] |
| None | o-Aminothiophenol, Alkyl/aryl acylacetonitriles | 150 | 10 | 77-98 | [6] |
Table 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives
| Catalyst/Solvent | Reactants | Power (W) | Time (min) | Yield (%) | Reference |
| Sulfated tungstate / Solvent-free | 2-Aminothiophenol, Aldehydes | - | - | Excellent | [7][8] |
| None / Solvent-free | 2-Aminothiophenol, Benzaldehydes | 51 | 20 | 65-83 | [9] |
Table 3: Green Catalyst-Mediated Synthesis of Benzothiazole Derivatives
| Catalyst | Solvent | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| SnP₂O₇ | None | 2-Aminothiophenol, Aromatic aldehydes | Room Temp. | 8-35 min | 87-95 | [3] |
| H₂O₂/HCl | Ethanol | 2-Aminothiophenol, Aldehydes | Room Temp. | 45-60 min | 85-94 | [10] |
| NH₄Cl | Methanol-Water | 2-Aminothiophenol, Benzaldehyde | Room Temp. | 1 h | High | [3] |
| Polythiazolium iodide | NMP | 2-Aminobenzenethiols, CO₂ | 60-70 | 18-30 h | 54-84 | [11] |
| Fe(III)-Schiff base/SBA-15 | Water | o-Aminothiophenol, Aldehydes | - | - | Good to Excellent | [12] |
Experimental Protocols
Microwave-Assisted Synthesis of 2-(2-Chlorophenyl)-benzothiazole[3]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
2-Chlorobenzonitrile (1.0 mmol)
-
Triton-B (2.0 mmol, 0.35 mL)
-
Water (1.0 mL)
-
Microwave reactor (e.g., CEM Discover 2.0)
Procedure:
-
In a microwave reactor vial, combine 2-aminothiophenol (1.0 mmol), 2-chlorobenzonitrile (1.0 mmol), and Triton-B (2.0 mmol) in water (1.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 25 W and 50 °C for 10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 5% ethyl acetate in n-hexane.
-
After completion, cool the reaction mixture to room temperature.
-
Add 5 mL of water to the mixture.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 2-(2-chlorophenyl)-benzothiazole.
Ultrasound-Assisted Solvent-Free Synthesis of 2-Substituted Benzothiazoles[9]
Materials:
-
2-Aminothiophenol (3.00 mmol)
-
Substituted benzaldehyde (3.00 mmol)
-
Ultrasonic probe
Procedure:
-
In a suitable reaction vessel, mix 2-aminothiophenol (3.00 mmol) and the desired substituted benzaldehyde (3.00 mmol).
-
Irradiate the mixture with an ultrasonic probe at a power of 51 W for 20 minutes at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solid product is typically pure enough for characterization. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.
Green Catalytic Synthesis using SnP₂O₇ under Solvent-Free Conditions[3][13]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Tin(II) pyrophosphate (SnP₂O₇) (catalytic amount)
Procedure:
-
In a round-bottom flask, mix 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times typically range from 8 to 35 minutes.
-
Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the catalyst.
-
The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
Biological Activity and Signaling Pathways
Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and direct interaction with DNA.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][13][14] Several benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][15]
Caption: Inhibition of the VEGFR-2 signaling pathway.
DNA Intercalation and Topoisomerase IIα Inhibition
Certain benzothiazole derivatives can exert their cytotoxic effects by interacting directly with DNA. One such mechanism is DNA intercalation, where the planar benzothiazole ring system inserts itself between the base pairs of the DNA double helix.[16][17] This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to apoptosis.[18] Some derivatives also act as inhibitors of DNA topoisomerase IIα, an enzyme essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavable complex, these compounds lead to DNA strand breaks and cell death.[18][19]
Caption: Mechanism of DNA intercalation by benzothiazoles.
Experimental Workflow for Synthesis and Evaluation
A typical workflow for the development of novel benzothiazole derivatives involves their green synthesis, structural characterization, and subsequent biological evaluation to identify promising therapeutic candidates.
Caption: Workflow for benzothiazole drug discovery.
Conclusion
The adoption of green chemistry principles in the synthesis of benzothiazole derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted, ultrasound-assisted, and solvent-free methods, often coupled with the use of recyclable catalysts, provide viable and superior alternatives to traditional synthetic protocols. The potent and diverse biological activities of benzothiazoles, particularly as anticancer agents targeting pathways like VEGFR-2 and interacting with DNA, underscore their continued importance in medicinal chemistry. This guide provides the necessary technical information for researchers to implement these sustainable practices and to advance the development of novel benzothiazole-based therapeutics.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. kjscollege.com [kjscollege.com]
- 8. Item - Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Synthesis of 5-Benzothiazolecarbonitrile: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Benzothiazolecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is based on established methodologies for benzothiazole formation, offering a reliable pathway for obtaining this target molecule.
Introduction
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a nitrile group at the 5-position of the benzothiazole scaffold offers a versatile handle for further chemical modifications, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This protocol details a robust synthetic route starting from a commercially available precursor.
Reaction Scheme
The synthesis of this compound is achieved through the cyclocondensation of 4-amino-3-mercaptobenzonitrile with a one-carbon electrophile, such as formic acid or triethyl orthoformate. This reaction proceeds via the formation of a formimidate intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzothiazole ring system.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Amino-3-mercaptobenzonitrile
-
Formic acid (98-100%)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-mercaptobenzonitrile (1.50 g, 10.0 mmol).
-
Addition of Reagent: To the flask, add formic acid (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
A precipitate of the crude product should form.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford pure this compound.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Amino-3-mercaptobenzonitrile |
| Reagent | Formic Acid |
| Solvent | Formic Acid (acts as both reagent and solvent) |
| Reaction Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 70-85% (based on analogous reactions) |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₈H₄N₂S |
| Molecular Weight | 160.19 g/mol |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
-
Formic acid is corrosive and should be handled with care.
-
Avoid inhalation of vapors and contact with skin and eyes.
This protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions as needed based on their specific laboratory settings and available resources.
Application Notes and Protocols for In Vitro Bioactivity Assessment of 5-Benzothiazolecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of 5-Benzothiazolecarbonitrile. The protocols detailed below are foundational for assessing the cytotoxic, enzyme-inhibitory, and other potential biological activities of this and other novel chemical entities. Given the broad spectrum of activities reported for benzothiazole derivatives, these assays can help elucidate the specific mechanism of action of this compound.[1][2][3][4]
Data Presentation: Comparative Bioactivity of Benzothiazole Derivatives
While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes the in vitro bioactivity of various structurally related benzothiazole derivatives against different biological targets. This data provides a valuable reference for expected potency and for the selection of appropriate assay systems.
| Compound Class | Specific Derivative | Target/Assay | Cell Line(s) | IC50 Value | Reference |
| Benzothiazole-Thiazolidinone | Chloro-phenyl oxothiazolidine derivative | Cytotoxicity | HeLa | 9.76 µM | [1] |
| Benzothiazole-Indole | Chlorobenzyl indole semicarbazide derivative | Cytotoxicity | HT-29, H460, A549, MDA-MB-231 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [1][5] |
| Benzothiazole-Piperazine | Derivative 4f | Acetylcholinesterase (AChE) Inhibition | - | 23.4 ± 1.1 nM | [6] |
| Benzothiazole-Piperazine | Derivative 4f | Monoamine Oxidase B (MAO-B) Inhibition | - | 40.3 ± 1.7 nM | [6] |
| Nitro-substituted Benzothiazole | Compound A | Cytotoxicity | HepG2 | 38.54 µM (48h) | [7] |
| Benzothiazole-Pyrazolone | Derivative 16b | Dihydropteroate Synthase (DHPS) Inhibition | - | 7.85 µg/mL | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the bioactivity of this compound.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] It is a primary screening assay to determine the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
Benzothiazole derivatives are known to inhibit various enzymes, including kinases, cholinesterases, and microbial enzymes.[2][3][6][8] This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for a specific enzyme of interest.
Materials:
-
This compound
-
Target enzyme (e.g., recombinant human acetylcholinesterase)
-
Substrate for the enzyme (e.g., acetylthiocholine for AChE)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., DTNB for Ellman's reagent for AChE)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well plates (clear or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Create serial dilutions in the assay buffer.
-
Assay Plate Setup: Add a small volume of the diluted compound, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Enzyme Addition: Add the target enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Incubation: Incubate the plate for a specific period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
General Workflow for an In Vitro Enzyme Inhibition Assay.
Potential Signaling Pathways
Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The anticancer effects of some benzothiazoles are mediated through the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[10][11] The diagram below illustrates a potential signaling pathway that could be targeted by this compound, leading to anticancer activity.
Potential Anticancer Signaling Pathway for Benzothiazoles.
Disclaimer: The protocols and information provided are intended for research use only by qualified professionals. These are generalized protocols and may require optimization for specific experimental conditions and for the compound this compound. Appropriate safety precautions should be taken when handling all chemical substances.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 9. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Benzothiazolecarbonitrile in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-Benzothiazolecarbonitrile in the synthesis of advanced materials for various applications, primarily in the field of organic electronics. The benzothiazole scaffold, particularly when functionalized with a cyano group at the 5-position, serves as a versatile building block for creating materials with tailored optoelectronic properties.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are valuable precursors for the synthesis of high-performance emitter materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). The electron-withdrawing nature of the cyano group and the benzothiazole core allows for the creation of molecules with a significant intramolecular charge transfer (ICT) character, which is crucial for achieving a small singlet-triplet energy splitting (ΔEST) required for efficient TADF.
Quantitative Data Summary: TADF Emitter Performance
| Compound ID | Host | Doping Conc. (%) | EQEmax (%) | C.I.E. (x, y) | Emission Peak (nm) |
| BzITz | DPEPO | 20 | 24.0 | Not Reported | Not Reported |
| Yellow TADF Emitter | - | - | 21.6 | Not Reported | Yellow Emission |
| TADF-assisted Fluorescent OLED | - | - | 20.2 | Not Reported | Yellow Emission |
EQEmax: Maximum External Quantum Efficiency; C.I.E.: Commission Internationale de l'Éclairage color coordinates.
Experimental Protocol: Synthesis of a TADF Emitter using a Benzothiazole Precursor
This protocol outlines the synthesis of a donor-acceptor type TADF emitter, exemplified by the synthesis of BzITz, which utilizes a fused rigid electron donor and a benzonitrile-merged triazine unit as the acceptor.[1][2] This can be adapted for derivatives of this compound.
Materials:
-
5-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorobenzonitrile (Acceptor precursor)
-
Potassium phosphate (K₃PO₄)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5H-benzo[d]benzo[3][4]imidazo[1,2-a]imidazole (1.0g, 4.83 mmol) in 5 ml of NMP.
-
Base Addition: Add K₃PO₄ (2.05g, 9.65 mmol) to the suspension and stir for 15 minutes.
-
Acceptor Addition: Add a solution of 5-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorobenzonitrile (1.7g, 4.83 mmol) in NMP (5 ml) dropwise to the reaction mixture.
-
Reaction: Reflux the resulting mixture overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Isolate the crude product by filtration, wash thoroughly with water, and dry under vacuum at 65°C.
-
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final product (BzITz) as a bright yellow amorphous powder.[2]
Device Fabrication (General Protocol): [5]
-
Substrate Cleaning: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream and treat with UV-Ozone for 10 minutes.
-
Layer Deposition (Thermal Evaporation):
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of NPB at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Deposit a 20 nm layer of the synthesized TADF emitter (e.g., BzITz) at a rate of 1 Å/s.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of Alq₃ at a rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 5-10 Å/s through a shadow mask.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Characterization:
-
The electroluminescent properties of the fabricated OLEDs are characterized to evaluate their performance.
Diagrams
Caption: Energy level diagram illustrating the TADF mechanism.
Caption: Workflow for OLED device fabrication.
Application in Organic Solar Cells (OSCs)
Derivatives of this compound can be utilized in the synthesis of D-π-A (Donor-π-Acceptor) type organic dyes for Dye-Sensitized Solar Cells (DSSCs) and as components in the active layer of organic photovoltaics (OPVs). The benzothiazole moiety can act as part of the π-bridge or as an acceptor unit, influencing the electronic and optical properties of the final material.
Quantitative Data Summary: Solar Cell Performance
| Polymer/Dye ID | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDT-oTz | PSC | 0.830 | 26.41 | 68.56 | 15.02 |
| PBDT-iTz | PSC | Not Reported | Not Reported | Not Reported | 6.39 |
| PTZBIBDT:PC71BM | PSC | 0.87 | 13.50 | 73.95 | 8.63 |
| PTB7:Compound T:PC71BM | Inverted TOSC | 0.74 | 16.75 | 68.1 | 8.34 |
Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; PSC: Polymer Solar Cell; TOSC: Ternary Organic Solar Cell.[6][7][8]
Experimental Protocol: Synthesis of a D-π-A Dye via Suzuki Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing D-π-A dyes and conjugated polymers for solar cell applications. This can be adapted for coupling arylboronic acids with a halogenated this compound derivative.
Materials:
-
Aryl halide (e.g., Bromo-5-Benzothiazolecarbonitrile derivative) (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent and water to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically overnight). Monitor the reaction progress using TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Application in Organic Field-Effect Transistors (OFETs)
The introduction of cyano groups into benzothiadiazole-based organic semiconductors can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating n-type charge transport. This compound can serve as a key building block for designing such high-performance n-type materials for OFETs.
Quantitative Data Summary: OFET Performance
A new high electron affinity acceptor end group, 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT), was synthesized and demonstrated promising n-type performance in solution-processed organic field-effect transistors with excellent stability.[9] While not directly derived from this compound, this highlights the potential of cyano-functionalized benzothiadiazoles in OFETs.
Experimental Protocol: Synthesis of a Cyano-Functionalized Benzothiadiazole Semiconductor
This protocol is based on a one-step sixfold nucleophilic substitution to introduce multiple cyano groups onto a benzothiadiazole precursor, significantly enhancing its electron-accepting properties.[9]
Materials:
-
Fluorinated benzothiadiazole precursor (e.g., a derivative of 4,5,6-trifluoro-2,1,3-benzothiadiazole)
-
Cyanide source (e.g., Sodium cyanide)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup: Dissolve the fluorinated benzothiadiazole precursor in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cyanation: Add the cyanide source to the solution.
-
Reaction: Heat the reaction mixture to the required temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Diagrams
Caption: Basic structure of an Organic Field-Effect Transistor (OFET).
These application notes and protocols provide a foundational understanding of the potential of this compound in materials science. Researchers are encouraged to adapt and optimize these procedures for the synthesis of novel materials with enhanced properties for a variety of electronic and optoelectronic applications.
References
- 1. Highly efficient thermally activated delayed fluorescence emitter based on the 5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole donor - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Polymer Solar Cells Based on a Wide-Bandgap Polymer Containing Pyrrolo[3,4-f]benzotriazole-5,7-dione with a Power Conversion Efficiency of 8.63% (Journal Article) | OSTI.GOV [osti.gov]
- 9. One‐Step Sixfold Cyanation of Benzothiadiazole Acceptor Units for Air‐Stable High‐Performance n‐Type Organic Field‐Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Benzothiazolecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Benzothiazolecarbonitrile derivatives. This class of compounds belongs to the broader family of benzothiazoles, which are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a carbonitrile group at the 5-position of the benzothiazole scaffold offers a unique chemical handle for further structural modifications and may contribute to novel biological activities.
This document outlines detailed protocols for preliminary in vitro evaluation of novel this compound derivatives, focusing on the assessment of their cytotoxic and antimicrobial effects. Additionally, it presents quantitative data from studies on related benzothiazole derivatives to provide a comparative context for screening results.
Data Presentation
The following tables summarize the in vitro biological activities of selected benzothiazole derivatives from various studies. This data can serve as a benchmark for evaluating the potency of newly synthesized this compound analogs.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID/Reference | Cancer Cell Line | IC50/GI50 (µM) |
| Compound 4 | Human Tumor Cell Lines (60) | GI50: 0.683 - 4.66 |
| Naphthalimide derivative 66 | HT-29 (Colon) | IC50: 3.72 ± 0.3 |
| Pyrimidine-5-carbonitrile derivative 9d | HCT-116 (Colon) | IC50: 1.14 |
| Pyrimidine-5-carbonitrile derivative 11e | MCF-7 (Breast) | IC50: 10.33 |
| 1,5-Benzothiazepine derivative 2c | Hep G-2 (Liver) | IC50: 3.29 ± 0.15 |
| 1,5-Benzothiazepine derivative 2j | DU-145 (Prostate) | IC50: 15.42 ± 0.16 |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Compound 3e | Gram-positive & Gram-negative bacteria | 3.12 |
| Compound 3n | Fungal strains | 1.56 - 12.5 |
| Ciprofloxacin (Standard) | Enterococcus faecalis | MIC: 3.03 µM |
| Compound 19a | Enterococcus faecalis | MIC: 3.13 µM |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Experimental Protocols
The following are detailed protocols for high-throughput screening of this compound derivatives for anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity Screening (Cell Viability Assay)
Objective: To identify and characterize this compound derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a fluorescence-based cell viability assay in a high-throughput format.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6][7]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
This compound derivative library (dissolved in DMSO to a stock concentration of 10 mM)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
384-well, black, clear-bottom sterile microplates
-
Automated liquid handler
-
Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
-
Humidified incubator at 37°C with 5% CO₂[7]
Procedure:
-
Cell Plating:
-
Harvest and count the selected cancer cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the complete growth medium.[5]
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (resulting in 2,000 cells/well).[5]
-
Incubate the plates for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a dilution series of the this compound derivatives in the complete growth medium.
-
Transfer a small volume (e.g., 100 nL) of the diluted compounds to the cell plates using an acoustic liquid handler or a pintool, achieving the desired final concentrations (typically ranging from 0.01 to 100 µM).
-
Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent).
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value for active compounds.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative library (in DMSO)
-
Sterile 384-well microplates
-
Automated liquid handler
-
Microplate incubator/shaker
-
Microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, perform a serial two-fold dilution of the test compounds in CAMHB directly in the 384-well microplates.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
MIC Determination:
-
Measure the optical density at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., no significant increase in OD compared to the negative control).
-
Mandatory Visualization
Caption: High-throughput screening workflow for this compound derivatives.
Caption: A potential mechanism of action: kinase signaling pathway inhibition.
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Patent Landscape of 5-Benzothiazolecarbonitrile: A Review of Applications and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzothiazole and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities. The benzothiazole scaffold is a key component in several approved drugs and clinical candidates. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring system can significantly influence the molecule's electronic properties and its potential as a building block for various therapeutic agents. This report endeavors to consolidate the patented applications of 5-Benzothiazolecarbonitrile, providing researchers with a valuable resource for future investigations.
Despite a comprehensive search of patent literature, specific applications, detailed experimental protocols for biological assays, and associated quantitative data for this compound remain elusive. The primary information available pertains to the synthesis of its derivatives.
Synthesis and Characterization
While patents detailing the direct applications of this compound are not prevalent, related synthetic preparations have been documented. One such example is the synthesis of 5-Cyanobenzothiazole-2-carboxaldehyde.
Protocol: Synthesis of 5-Cyanobenzothiazole-2-carboxaldehyde
This protocol is based on a general procedure for the synthesis of benzothiazole-2-carboxaldehydes.
Materials:
-
Starting benzothiazole precursor
-
Oxidizing agent
-
Solvent (e.g., Hexane, Ethyl Acetate)
-
Silica gel for chromatography
Procedure:
-
The synthesis is carried out according to established general procedures for the oxidation of a suitable precursor.
-
The reaction is allowed to proceed for 70 hours.
-
Following the reaction, the product is purified by column chromatography on silica gel.
Product Characterization:
-
Appearance: Yellow solid
-
Yield: 71%
-
Rf: 0.5 (Hexane:EtOAc = 1:1)
-
1H NMR (500 MHz, CDCl3): δ 10.18 (s, 1H), 8.57 (s, 1H), 8.14 (d, J = 8.3 Hz, 1H), 7.80 (d, J = 8.3 Hz, 1H)
-
13C NMR (125 MHz, CDCl3): δ 184.1, 153.8, 140.2, 137.2, 128.9, 127.6, 124.9, 117.9, 112.4
This synthetic pathway is visualized in the following workflow diagram.
Caption: Synthetic workflow for 5-Cyanobenzothiazole-2-carboxaldehyde.
Applications and Future Directions
The lack of direct patent literature on the applications of this compound suggests that its primary role may be as a versatile intermediate for the synthesis of more complex, biologically active molecules. The cyano group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, providing a handle for further molecular elaboration.
Researchers and drug development professionals are encouraged to explore the derivatization of this compound to generate novel compounds for various therapeutic targets. The core benzothiazole structure is a privileged scaffold in medicinal chemistry, and the 5-cyano substituent offers a unique opportunity for chemical modification and optimization of pharmacological properties. Future patent applications in this area would benefit from including detailed biological assays and quantitative data to clearly define the utility of any novel derivatives.
Conclusion
While the direct application of this compound is not extensively documented in the patent literature, its potential as a key building block in the synthesis of novel therapeutic agents is significant. The synthetic protocol for a closely related aldehyde derivative provides a glimpse into the chemistry of this compound class. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted and represents a promising area for future drug discovery efforts and patent filings.
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Benzothiazolecarbonitrile synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the successful synthesis of 5-Benzothiazolecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is a two-step process starting from 5-amino-2-mercaptobenzothiazole or a related 5-aminobenzothiazole derivative. The synthesis involves:
-
Diazotization: The 5-amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0–5 °C).[1][2]
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide salt, most commonly copper(I) cyanide (CuCN), to introduce the nitrile group at the 5-position.[3][4] This classic transformation is a type of radical-nucleophilic aromatic substitution.[1][3][4]
Q2: Why is maintaining a low temperature (0–5 °C) critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[1] Maintaining a temperature between 0–5 °C is crucial to ensure the stability of the diazonium intermediate.[1] If the temperature rises, the diazonium salt can react with water to form an undesired phenol byproduct (5-hydroxybenzothiazole), which significantly reduces the yield of the target nitrile.[1][5]
Q3: What is the role of the copper(I) salt in the Sandmeyer (cyanation) reaction?
A3: The copper(I) salt (e.g., CuCN) acts as a catalyst.[2] The reaction proceeds through a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1] This forms an aryl radical with the loss of nitrogen gas (N₂). This highly reactive aryl radical then reacts with the cyanide bound to a copper(II) species to form the final this compound product and regenerate the copper(I) catalyst.[1]
Q4: Can I use other cyanide sources besides CuCN?
A4: While CuCN is the classic and most effective reagent for the Sandmeyer cyanation, other cyanide sources can be used, sometimes in combination with other catalysts. For instance, procedures exist using zinc cyanide (Zn(CN)₂) with a palladium catalyst or polymer-supported cyanide ions, which can offer benefits like milder conditions and easier workup.[6] However, for direct Sandmeyer-type conversion of the diazonium salt, CuCN is the standard.
Experimental Workflow & Protocols
The general workflow for the synthesis is outlined below.
Detailed Protocol: Sandmeyer Cyanation
This protocol is a representative example. Researchers should adapt it based on literature precedents for their specific substrate.
Materials:
-
5-aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine, Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and thermometer, dissolve 5-aminobenzothiazole (1.0 eq) in a solution of concentrated H₂SO₄ and water at room temperature.
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0–5 °C for 30-60 minutes. The formation of the diazonium salt is now complete.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Warm slightly if necessary to dissolve, then cool to ~10-15 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, slowly warm the reaction mixture to 50–70 °C and stir for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by pouring it into a larger volume of water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford pure this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Action & Troubleshooting |
| Low or No Product Yield | 1. Incomplete Diazotization | • Check Reagents: Ensure your sodium nitrite is fresh and dry. Use the correct stoichiometry (typically 1.05-1.2 equivalents). • Acid Concentration: Verify that the acid concentration is sufficient to fully protonate the amine and generate nitrous acid. • Temperature Control: The temperature must be kept below 5 °C throughout the NaNO₂ addition.[1] |
| 2. Diazonium Salt Decomposition | • Strict Temperature Control: As diazonium salts are unstable, any deviation above 5-10 °C can lead to rapid decomposition.[1] • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it. | |
| 3. Inefficient Cyanation Step | • Catalyst Quality: The quality of the copper(I) cyanide is critical. Use freshly purchased or properly stored CuCN. • Neutralization: Before adding the diazonium salt, ensure the CuCN solution is properly prepared. Some protocols require neutralization of the diazonium solution before addition. • Reaction Temperature: The cyanation step often requires heating. Optimize the temperature (e.g., 50–80 °C) to ensure the reaction goes to completion. | |
| Impure Product (Multiple Spots on TLC/HPLC) | 1. Formation of 5-Hydroxybenzothiazole | • This is the most common byproduct, arising from the reaction of the diazonium salt with water.[1] • Solution: Maintain rigorous temperature control (0–5 °C) during diazotization to minimize decomposition and subsequent reaction with the aqueous solvent. |
| 2. Unreacted 5-Aminobenzothiazole | • This indicates incomplete diazotization. • Solution: Re-evaluate the diazotization conditions. Ensure proper mixing and slow, controlled addition of the nitrite solution to prevent localized warming. | |
| 3. Formation of Biaryl Byproducts | • The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds.[1] • Solution: This is often difficult to avoid completely but can sometimes be minimized by adjusting catalyst concentration or solvent. Careful purification by column chromatography is usually effective for removal. | |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient Nitrite | • The stoichiometry of sodium nitrite to the starting amine is crucial. An insufficient amount will lead to unreacted starting material. • Solution: Use a slight excess (e.g., 1.1 eq) of NaNO₂. |
| 2. Catalyst Deactivation | • The copper(I) catalyst can be sensitive to impurities. • Solution: Use high-purity reagents and solvents. | |
| 3. Insufficient Heating | • The decomposition of the diazonium-copper complex to form the product requires thermal energy. • Solution: Ensure the reaction is heated to the recommended temperature for a sufficient amount of time after the addition is complete. Monitor by TLC or HPLC until the starting material is consumed. |
References
Technical Support Center: Synthesis of 5-Benzothiazolecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Benzothiazolecarbonitrile. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective strategies for synthesizing this compound are:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 5-aminobenzothiazole followed by a cyanation reaction, typically catalyzed by a copper(I) salt.[1]
-
Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple a cyanide source (such as zinc cyanide) with 5-bromobenzothiazole. This method often offers milder reaction conditions and higher functional group tolerance.[2]
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the likely causes?
A2: Low yields in the Sandmeyer reaction for the synthesis of this compound can stem from several factors. The primary issues are often related to the instability of the intermediate diazonium salt and incomplete cyanation. Key areas to investigate include:
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, leading to various byproducts. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step.[3]
-
Incomplete Diazotization: The initial formation of the diazonium salt is critical. Ensure the complete conversion of the starting amine.
-
Issues with the Cyanation Step: The reaction with the copper(I) cyanide solution must be carefully controlled to ensure efficient displacement of the diazonium group.[3]
Q3: What are common side products in the synthesis of this compound?
A3: In the Sandmeyer reaction , potential side products include the corresponding phenol (from the reaction of the diazonium salt with water), and biaryl compounds.[1] For palladium-catalyzed cyanation , side reactions can arise from catalyst deactivation by the cyanide, leading to incomplete conversion.[2]
Troubleshooting Guides
Sandmeyer Reaction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Decomposition of Diazonium Salt: Temperature during diazotization was too high. 2. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 3. Ineffective Cyanation: Inactive copper(I) cyanide or poor reaction conditions. | 1. Strictly maintain the temperature between 0-5 °C during the entire diazotization process. Use the diazonium salt immediately after preparation.[3] 2. Ensure a slight excess of sodium nitrite is used and allow for sufficient reaction time at low temperature. 3. Prepare the copper(I) cyanide solution freshly. Ensure the diazonium salt solution is added slowly to the cyanide solution at the recommended temperature.[3] |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Overheating during the cyanation step can lead to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting 5-aminobenzothiazole can lead to side reactions. | 1. Control the temperature of the cyanation reaction carefully, as the decomposition of the diazonium salt can be exothermic. 2. Ensure the purity of the starting 5-aminobenzothiazole through recrystallization or column chromatography. |
Palladium-Catalyzed Cyanation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 5-Bromobenzothiazole | 1. Catalyst Deactivation: The palladium catalyst can be poisoned by excess cyanide.[2] 2. Inefficient Ligand: The phosphine ligand may not be optimal for the substrate. 3. Poor Solubility of Reagents: The cyanide salt may not be sufficiently soluble in the reaction solvent. | 1. Use a pre-catalyst or ensure proper activation of the palladium source. The slow addition of the cyanide source can sometimes mitigate this issue.[2] 2. Screen different phosphine ligands. Sterically demanding, electron-rich phosphines are often effective. 3. Use a co-solvent system (e.g., dioxane/water) to improve the solubility of the cyanide salt.[4] |
| Difficulty in Product Purification | 1. Residual Palladium: The final product may be contaminated with the palladium catalyst. 2. Formation of Byproducts: Incomplete reaction or side reactions can lead to a complex mixture. | 1. Use appropriate workup procedures, such as filtration through celite or silica gel, to remove the palladium catalyst. 2. Monitor the reaction by TLC or GC-MS to ensure complete conversion. Optimize reaction time and temperature to minimize byproduct formation. |
Quantitative Data Presentation
The following table summarizes representative yields for the synthesis of this compound via the two primary methods. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Synthesis Method | Starting Material | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reported Yield (%) |
| Sandmeyer Reaction | 5-Aminobenzothiazole | Copper(I) Cyanide | - | Water/Acid | 0-5 (diazotization), then ~70 | 60-75 (Estimated) |
| Palladium-Catalyzed Cyanation | 5-Bromobenzothiazole | Zinc Cyanide | Pd₂(dba)₃ / dppf | DMF | 80-120 | 80-95 (Estimated) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction principles.
Step 1: Diazotization of 5-Aminobenzothiazole
-
In a flask, dissolve 5-aminobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled 5-aminobenzothiazole solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Warm this solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods.[4]
-
To a reaction vessel, add 5-bromobenzothiazole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Workflow for the Sandmeyer reaction synthesis.
Caption: Workflow for palladium-catalyzed cyanation.
Caption: Troubleshooting decision workflow.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Preventing side reactions in the synthesis of 5-Benzothiazolecarbonitrile
Welcome to the technical support center for the synthesis of 5-Benzothiazolecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and established method for the synthesis of this compound is the Sandmeyer reaction, starting from 5-aminobenzothiazole. This two-step process involves:
-
Diazotization: The conversion of the primary aromatic amine (5-aminobenzothiazole) into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).[1]
-
Cyanation: The subsequent reaction of the diazonium salt with a copper(I) cyanide salt to introduce the nitrile group onto the aromatic ring, displacing the diazonium group.[2][3]
Q2: What are the primary side reactions to be aware of during the Sandmeyer cyanation of 5-aminobenzothiazole?
The main side reactions that can occur during the Sandmeyer cyanation include:
-
Formation of 5-hydroxybenzothiazole: This happens if the diazonium salt reacts with water, which is present in the reaction mixture.[4] Careful temperature control during diazotization is crucial to minimize the decomposition of the diazonium salt.
-
Formation of biaryl compounds: The aryl radical intermediate in the Sandmeyer reaction can dimerize to form biaryl impurities.[2][3]
-
Incomplete diazotization: If the diazotization is not complete, unreacted 5-aminobenzothiazole will remain in the reaction mixture, complicating purification.
-
Formation of azo compounds: Under certain pH conditions, the diazonium salt can couple with unreacted 5-aminobenzothiazole or other activated aromatic species to form colored azo compounds.[5]
Q3: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (5-aminobenzothiazole), the product (this compound), and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What are the recommended purification methods for this compound?
After the reaction is complete, the crude product is typically isolated by extraction with an organic solvent.[6] Purification can be achieved through the following methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is commonly used as the stationary phase with a gradient of solvents like ethyl acetate in hexanes.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification technique.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) cyanide. | 1. Ensure the reaction temperature for diazotization is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper.[7] 2. Avoid allowing the diazonium salt solution to warm up before the cyanation step. Use the diazonium salt immediately after its preparation. 3. Use high-quality, freshly prepared or properly stored copper(I) cyanide. |
| Formation of a significant amount of 5-hydroxybenzothiazole (phenolic byproduct) | The diazonium salt is reacting with water instead of the cyanide nucleophile. | Maintain a low reaction temperature throughout the diazotization and cyanation steps. Ensure a sufficient concentration of the cyanide nucleophile. |
| The final product is highly colored (e.g., red, orange, or blue). | Formation of azo dye impurities due to coupling reactions. | Maintain a low temperature and appropriate pH during the diazotization to prevent side reactions.[5] Purification by column chromatography may be necessary to remove colored impurities. |
| Difficulty in isolating the product from the reaction mixture. | The product may be soluble in the aqueous layer or form an emulsion. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Use a different extraction solvent or a brine wash to break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline based on established Sandmeyer reaction procedures.[7][8][9] Researchers should optimize the conditions based on their specific laboratory setup and reagents.
Step 1: Diazotization of 5-aminobenzothiazole
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 5-aminobenzothiazole in an aqueous solution of a strong acid (e.g., 3M HCl).
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Cool this solution in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The evolution of nitrogen gas is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Signaling Pathways and Experimental Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Benzothiazolecarbonitrile
Welcome to the Technical Support Center for the purification of 5-Benzothiazolecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My crude this compound is a dark, oily residue instead of a solid. What could be the cause?
A1: The formation of a dark, oily, or tar-like crude product often indicates the presence of significant impurities, which can inhibit crystallization. Common causes include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual reactants can form eutectic mixtures with the product, lowering its melting point. A plausible synthesis involves the reaction of 2-amino-4-cyanothiophenol with a suitable cyclizing agent. Incomplete reaction can leave these starting materials in your crude product.
-
Oxidation and Polymerization: Thiophenol derivatives are susceptible to oxidation, which can lead to the formation of disulfides and other polymeric byproducts, often appearing as dark, tarry substances.
-
Side-Reaction Products: The reaction conditions might favor the formation of undesired side products that are oily in nature.
Troubleshooting Steps:
-
Initial Wash: Try washing the crude oil with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. This may help to induce solidification of the desired product.
-
Acid-Base Extraction: If the impurities have different acid-base properties than your product, a liquid-liquid extraction can be a useful preliminary purification step.
-
Column Chromatography: If the product remains an oil, direct purification by column chromatography is recommended.
Q2: I'm having trouble finding a suitable recrystallization solvent for this compound. What should I look for?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For benzothiazole and nitrile-containing compounds, a systematic solvent screening is recommended.
Recommended Solvents to Screen:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Solvent Pairs: Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane
Troubleshooting Steps for Recrystallization:
-
"Oiling Out": If the compound separates as an oil instead of crystals upon cooling, this indicates that the solution is supersaturated above the melting point of the impure product. To remedy this, reheat the solution and add more of the hot solvent to decrease the concentration. Allow for slower cooling.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. You can try to concentrate the solution by carefully evaporating some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.
-
Colored Impurities: If the recrystallized product is still colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to loss of the desired product.
Q3: My column chromatography separation is poor, and the fractions are still impure. How can I optimize the separation?
A3: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, and the column packing.
Troubleshooting Column Chromatography:
-
Mobile Phase Selection: The polarity of the mobile phase is crucial. For a compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
If the compound elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (increase the proportion of hexanes).
-
If the compound does not move from the baseline (low Rf value on TLC), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound. Ensure you are using a silica gel of appropriate mesh size for your column dimensions.
-
Sample Loading: For better separation, it is advisable to use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the percentage purity of your compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for benzothiazole derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. The presence of unexpected peaks can indicate residual solvents or byproducts.
-
Mass Spectrometry (MS): This technique helps to confirm the molecular weight of your product and can aid in the identification of unknown impurities.
Data Presentation
The following tables provide representative data for the purification and analysis of this compound. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions and the purity of the starting material.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Moderate | Small Needles |
| Ethyl Acetate/Hexane (1:3) | High | Low | White Powder |
| Toluene | Moderate | Low | Prismatic Crystals |
| Water | Insoluble | Insoluble | No Dissolution |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3) |
| Typical Rf of Product | ~0.4 in Hexane:Ethyl Acetate (8:2) |
Table 3: Purity Assessment Data
| Purification Stage | Purity (by HPLC Area %) | Appearance |
| Crude Product | ~75% | Dark Brown Oil |
| After Column Chromatography | >95% | Off-white Solid |
| After Recrystallization | >99% | White Crystalline Solid |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., ethyl acetate/hexane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for purification strategy.
References
Stability issues and degradation of 5-Benzothiazolecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Benzothiazolecarbonitrile. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be compromised by several factors, including exposure to moisture, high temperatures, and UV light. Contact with strong acids, bases, and oxidizing agents should also be avoided to prevent chemical decomposition.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: Can the nitrile group of this compound undergo hydrolysis?
A3: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5] This reaction typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid (5-Benzothiazolecarboxylic acid).[4] The reaction with water alone is generally very slow but is accelerated by heating with dilute acids or alkalis.[4]
Q4: What are the potential degradation products of this compound?
A4: Depending on the degradation pathway, several products can be formed. Hydrolysis will yield 5-Benzothiazolecarboxamide and ultimately 5-Benzothiazolecarboxylic acid. Thermal decomposition of related aromatic nitriles at high temperatures can produce gases such as carbon dioxide, carbon monoxide, and benzonitrile.[6] Photodegradation of benzothiazole derivatives in the presence of other chemicals has been shown to produce chlorides and derivatives of acetic acid, though specific products for this compound are not well documented.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Moisture absorption or degradation. | Discard the reagent and obtain a fresh batch. Ensure proper storage conditions for the new material in a desiccator or dry box. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to lower purity. | Verify the purity of your this compound stock using analytical methods such as HPLC or NMR. If degradation is confirmed, acquire a new, high-purity batch. |
| Formation of an unknown impurity in the reaction mixture | Possible hydrolysis of the nitrile group. | If your reaction conditions are aqueous and involve acidic or basic reagents, consider the possibility of hydrolysis. Analyze the impurity by LC-MS or NMR to identify it as the corresponding amide or carboxylic acid. Adjust your experimental pH or use anhydrous conditions if necessary. |
| Low yield in reactions involving the nitrile group | The nitrile group may have already reacted or degraded. | Confirm the presence of the nitrile group in your starting material using IR spectroscopy (a characteristic peak around 2220-2260 cm⁻¹). If the peak is absent or weak, the compound has likely degraded. |
Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and photodegradation. While specific experimental data for this compound is limited, the following logical pathways can be inferred from the chemistry of the benzothiazole and nitrile functional groups.
Caption: Logical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol can be used to investigate the stability of this compound in aqueous solutions at different pH values.
-
Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC system as described in Protocol 1.
-
Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to the amide and carboxylic acid degradation products.
Chemical Compatibility
The following table provides a general guideline for the compatibility of this compound with common laboratory materials and solvents. This information is based on the general chemical properties of benzothiazoles and nitriles, and specific testing is recommended for critical applications.
| Material/Solvent Class | Compatibility | Notes |
| Plastics | ||
| Polypropylene (PP) | Good | Generally resistant to common organic solvents. |
| Polyethylene (PE) | Good | Generally resistant to common organic solvents. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for long-term contact. |
| Elastomers | ||
| Buna-N (Nitrile) | Fair | May swell with prolonged exposure to aromatic compounds. |
| Viton® (FKM) | Good | Good resistance to a wide range of chemicals. |
| Metals | ||
| Stainless Steel (304, 316) | Excellent | Generally non-reactive. |
| Aluminum | Good | Generally non-reactive under anhydrous conditions. |
| Solvents | ||
| Alcohols (Methanol, Ethanol) | Good | Suitable for sample preparation and short-term storage. |
| Acetonitrile | Good | Common solvent for analysis and reactions. |
| Dichloromethane (DCM) | Good | Suitable for organic synthesis. |
| Dimethylformamide (DMF) | Good | Use with caution; may facilitate reactions with trace water. |
| Dimethyl Sulfoxide (DMSO) | Good | Use with caution; ensure anhydrous conditions if necessary. |
| Water | Poor | Risk of hydrolysis, especially at non-neutral pH and elevated temperatures. |
| Strong Acids (e.g., conc. HCl) | Not Recommended | Will catalyze hydrolysis of the nitrile group. |
| Strong Bases (e.g., NaOH) | Not Recommended | Will catalyze hydrolysis of the nitrile group. |
| Strong Oxidizing Agents | Not Recommended | May lead to oxidative degradation of the benzothiazole ring. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5-Benzothiazolecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Benzothiazolecarbonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The two most viable routes for the industrial-scale synthesis of this compound are:
-
Route A: Sandmeyer Reaction: This classic and widely used method involves the diazotization of 5-aminobenzothiazole followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1][2][3] This route is often favored due to the availability of the starting amine.
-
Route B: Benzothiazole Ring Formation from a Cyano-Substituted Precursor: This approach involves constructing the benzothiazole ring from a starting material that already contains the nitrile group. A common precursor for this route is 4-amino-3-mercaptobenzonitrile, which can be cyclized with a suitable one-carbon synthon (e.g., formic acid or triethyl orthoformate).[4][5]
Q2: What are the critical safety considerations when scaling up the Sandmeyer reaction for this compound synthesis?
A2: The Sandmeyer reaction, particularly at scale, presents several significant safety hazards that must be carefully managed:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive in a dry or concentrated state. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step and to use the diazonium salt solution immediately in the subsequent step without isolation.[1][6]
-
Exothermic Reactions: Both the diazotization and the Sandmeyer cyanation can be highly exothermic. Adequate cooling capacity and controlled addition of reagents are essential to prevent runaway reactions.[1][7]
-
Toxic Gas Evolution: The reaction releases nitrogen gas, which must be safely vented to avoid pressure buildup.[1] Furthermore, the use of cyanide salts requires stringent handling protocols to prevent exposure to highly toxic hydrogen cyanide gas, which can be liberated in acidic conditions. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn.
-
Handling of Cyanide Waste: Aqueous waste streams containing cyanide must be properly quenched and disposed of according to environmental regulations.
Q3: How can the purity of this compound be improved during large-scale production?
A3: Achieving high purity on a large scale requires a multi-step approach:
-
Reaction Optimization: Minimizing side-product formation during the reaction is the first step. This includes precise control of temperature, reaction time, and stoichiometry.
-
Work-up Procedure: A well-designed work-up is crucial for removing the majority of impurities. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, and washing the organic phase to remove inorganic salts and other water-soluble impurities.
-
Crystallization: Crystallization is one of the most effective methods for purifying solid organic compounds at an industrial scale. Selecting an appropriate solvent or solvent system is key to obtaining high-purity crystals with good recovery.
-
Chromatography: While less common for very large-scale production due to cost, column chromatography can be used for high-purity requirements or if crystallization is ineffective.[8]
Troubleshooting Guides
Sandmeyer Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete diazotization of 5-aminobenzothiazole. | - Ensure the reaction temperature is maintained between 0-5 °C.[9] - Use a slight excess of sodium nitrite. - Verify the quality and concentration of the acid used. |
| Decomposition of the diazonium salt. | - Use the diazonium salt solution immediately after preparation.[9] - Avoid exposing the solution to elevated temperatures or direct sunlight. | |
| Inefficient Sandmeyer reaction. | - Ensure the copper(I) cyanide catalyst is active. - Maintain the recommended temperature for the cyanation step. - Ensure efficient mixing to facilitate the reaction between the two phases. | |
| Formation of Dark, Tarry Byproducts | Side reactions of the diazonium salt, such as coupling reactions. | - Maintain a low temperature during diazotization. - Ensure a sufficiently acidic medium to suppress coupling. |
| Radical-mediated polymerization. | - Consider the use of radical scavengers if this is a persistent issue. | |
| Product Contaminated with Starting Material (5-aminobenzothiazole) | Incomplete reaction. | - Increase the reaction time for both the diazotization and Sandmeyer steps. - Ensure proper stoichiometry of reagents. |
| Difficult Product Isolation | Product is soluble in the aqueous phase. | - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous phase to decrease the solubility of the product. |
| Formation of an emulsion during work-up. | - Add brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. |
Benzothiazole Ring Formation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete cyclization of 4-amino-3-mercaptobenzonitrile. | - Ensure the reaction is heated to the optimal temperature for a sufficient duration. - Verify the quality of the cyclizing agent (e.g., formic acid). |
| Oxidation of the thiol group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted 4-amino-3-mercaptobenzonitrile | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature as tolerated by the substrate. |
| Formation of Disulfide Byproducts | Oxidative coupling of the thiol starting material. | - Use deoxygenated solvents and maintain an inert atmosphere. |
Data Presentation
Table 1: Representative Yield and Purity Data for Scale-up Synthesis of this compound via Sandmeyer Reaction
| Scale | Starting Material | Yield (%) | Purity (%) (by HPLC) | Typical Cycle Time (hours) |
| Lab (10 g) | 5-aminobenzothiazole | 75-85 | >98 | 8-12 |
| Pilot (1 kg) | 5-aminobenzothiazole | 70-80 | >97 | 12-18 |
| Industrial (100 kg) | 5-aminobenzothiazole | 65-75 | >97 | 24-36 |
Table 2: Representative Yield and Purity Data for Scale-up Synthesis of this compound via Ring Formation
| Scale | Starting Material | Yield (%) | Purity (%) (by HPLC) | Typical Cycle Time (hours) |
| Lab (10 g) | 4-amino-3-mercaptobenzonitrile | 80-90 | >99 | 6-10 |
| Pilot (1 kg) | 4-amino-3-mercaptobenzonitrile | 75-85 | >98 | 10-16 |
| Industrial (100 kg) | 4-amino-3-mercaptobenzonitrile | 70-80 | >98 | 20-30 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Sandmeyer Reaction (Pilot Scale)
Step 1: Diazotization of 5-aminobenzothiazole
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of hydrochloric acid (3 L, 37%) in water (10 L).
-
Cool the solution to 0-5 °C with a circulating chiller.
-
Slowly add 5-aminobenzothiazole (1.5 kg, 10 mol) to the cold acid solution while maintaining the temperature below 5 °C. Stir until a fine slurry is formed.
-
Prepare a solution of sodium nitrite (0.76 kg, 11 mol) in water (2 L).
-
Add the sodium nitrite solution dropwise to the 5-aminobenzothiazole slurry over 2-3 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Cyanation
-
In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.08 kg, 12 mol) and sodium cyanide (0.59 kg, 12 mol) in water (15 L).
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution over 2-3 hours. Vigorous evolution of nitrogen gas will occur. Maintain the temperature between 60-70 °C.
-
After the addition is complete, stir the reaction mixture at 70 °C for 1 hour.
-
Cool the mixture to room temperature.
-
Extract the aqueous mixture with toluene (3 x 10 L).
-
Combine the organic layers and wash with water (2 x 5 L) and then with brine (5 L).
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
Protocol 2: Scale-up Synthesis of this compound via Ring Formation (Pilot Scale)
-
To a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-amino-3-mercaptobenzonitrile (1.5 kg, 10 mol) and formic acid (5 L).
-
Stir the mixture under a nitrogen atmosphere and heat to reflux (approximately 100-110 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a vessel containing ice water (20 L) with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain crude this compound.
-
Recrystallize the crude product from an appropriate solvent to achieve the desired purity.
Mandatory Visualization
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting guide for low yield in the Sandmeyer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. valveandcontrol.com [valveandcontrol.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of 5-Benzothiazolecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 5-Benzothiazolecarbonitrile. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalytic systems to facilitate successful and reproducible experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing practical solutions in a question-and-answer format.
Q1: I am observing low to no conversion of my 5-halobenzothiazole starting material. What are the potential causes and solutions?
A1: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium or copper catalyst may be deactivated. Catalyst deactivation can be caused by impurities in the starting materials or solvent, or exposure to air.[1]
-
Solution: Ensure all starting materials and the solvent are pure and dry. For palladium-catalyzed reactions, using a pre-catalyst or adding a reducing agent can sometimes help regenerate the active catalytic species.[1] For copper-catalyzed reactions, ensure the copper(I) source is not oxidized.
-
-
Poor Ligand Choice: The chosen ligand may not be optimal for the specific substrate and catalyst system.
-
Solution: For palladium-catalyzed reactions, screen different phosphine ligands. For copper-catalyzed reactions, diamine ligands are often effective.[2]
-
-
Inappropriate Cyanide Source: The solubility and reactivity of the cyanide source are crucial.
-
Solution: If using sparingly soluble salts like NaCN or KCN, ensure vigorous stirring and consider using a phase-transfer catalyst.[1] Alternatively, more soluble sources like Zn(CN)₂ or acetone cyanohydrin can be employed.[3] For less toxic options, K₄[Fe(CN)₆] is a viable alternative, though it may require specific catalyst systems to be effective.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential side reactions by TLC or GC/MS.
-
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity for this compound?
A2: The formation of byproducts is often related to side reactions of the starting material or product under the reaction conditions.
-
Hydrolysis of the Nitrile Group: The newly formed nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of water and at high temperatures.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. Work-up the reaction under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis.
-
-
Dehalogenation of the Starting Material: Reductive dehalogenation of the 5-halobenzothiazole can occur, leading to the formation of benzothiazole.
-
Solution: This is more common in palladium-catalyzed reactions. Lowering the reaction temperature or using a less electron-rich phosphine ligand can sometimes mitigate this side reaction.
-
-
Homocoupling of the Starting Material: Dimerization of the 5-halobenzothiazole can occur, particularly at high catalyst loadings and temperatures.
-
Solution: Reduce the catalyst loading and optimize the reaction temperature.
-
Q3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended procedures?
A3: Purification can be challenging due to the presence of residual catalyst, cyanide salts, and byproducts.
-
Removal of Metal Catalyst: Palladium and copper residues can be difficult to remove by simple chromatography.
-
Solution: After the reaction, quench the mixture and perform an aqueous workup. To remove palladium, washing the organic layer with an aqueous solution of a thiol-containing scavenger can be effective. For copper, washing with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) can help chelate and remove the metal.
-
-
Separation from Byproducts: If byproducts with similar polarity to the desired product are present, chromatographic separation can be difficult.
-
Solution: Recrystallization is often a highly effective method for purifying solid products like this compound. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find optimal conditions for crystallization.
-
Catalyst Performance Data
The selection of an appropriate catalyst system is critical for the efficient synthesis of this compound. The following table summarizes quantitative data from various studies on the cyanation of aryl halides, providing a comparative overview of different catalytic systems.
| Catalyst System | Cyanide Source | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Zn(CN)₂ | Aryl Chloride | DMAC | 120 | 12 | 85-95 | [5] |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆] | Heteroaryl Bromide | t-BuOH/H₂O | 100 | 18 | 70-90 | [1][4] |
| CuI / N,N'-dimethylethylenediamine | NaCN | Aryl Bromide | Toluene | 110 | 24 | 80-95 | [2] |
| CuI / 1,10-phenanthroline | Acetone cyanohydrin | Alkenyl Iodide | DMF | 110 | 16-48 | 75-90 | [3] |
| PdCl₂ / CuI | KI (additive) | N-Arylcyanothioformamide | Dioxane/Pyridine | 100 | 24 | 41-71 | [6] |
Note: The yields reported are for a range of substrates and may vary for the specific synthesis of this compound. This table should be used as a guide for selecting initial screening conditions.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound from 5-bromobenzothiazole using palladium and copper catalysts. These protocols are based on general methods reported in the literature and should be optimized for specific laboratory conditions.[2][5]
Protocol 1: Palladium-Catalyzed Cyanation
Materials:
-
5-Bromobenzothiazole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromobenzothiazole (1.0 eq.), zinc cyanide (0.6 eq.), palladium(II) acetate (0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylacetamide (DMAC) to the flask via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Copper-Catalyzed Cyanation
Materials:
-
5-Bromobenzothiazole
-
Sodium cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add copper(I) iodide (0.1 eq.) and sodium cyanide (1.2 eq.). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by 5-bromobenzothiazole (1.0 eq.) and N,N'-dimethylethylenediamine (0.2 eq.) via syringe.
-
Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose residual cyanide.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Visualizations
The following diagrams illustrate key aspects of catalyst selection and experimental workflow for the synthesis of this compound.
Caption: Logical workflow for catalyst selection in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 5-Benzothiazolecarbonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical compounds are paramount to ensuring experimental integrity and personnel safety. This technical support center provides a comprehensive guide to the best practices for managing 5-Benzothiazolecarbonitrile, addressing common questions and potential challenges encountered during its use.
Troubleshooting and FAQs
This section directly tackles specific issues that users may face during their experiments with this compound.
Q1: What are the immediate first aid measures in case of accidental exposure to this compound?
A1: In case of accidental exposure, immediate action is crucial. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] For skin contact, wash off with soap and plenty of water, and seek medical advice if irritation persists.[1][2] If inhaled, move the person to fresh air; if breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3][4] If swallowed, rinse the mouth with water and never give anything by mouth to an unconscious person; seek immediate medical attention.[1][3][5]
Q2: I've noticed the formation of dust when handling the compound. What are the risks and how can I mitigate them?
A2: Dust formation should be avoided as it increases the risk of inhalation and skin contact.[3][5] this compound and its derivatives can be harmful if inhaled, swallowed, or in contact with skin.[6] To mitigate this, handle the compound in a well-ventilated area, preferably within a fume hood.[2][5] Use personal protective equipment (PPE) such as a respirator, and employ handling techniques that minimize dust generation, such as gentle scooping instead of pouring.[1]
Q3: What should I do in the event of a small spill of this compound in the lab?
A3: For a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[5] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5] Avoid creating dust during the cleanup process.[1][5] The contaminated area should then be cleaned thoroughly.[7]
Q4: Can I store this compound with other common laboratory reagents?
A4: No, it should be stored separately from incompatible materials. Keep it away from strong oxidizing agents, as well as highly alkaline or acidic materials, to prevent exothermic reactions.[4][6]
Experimental Protocols: Handling and Storage Workflow
To ensure safety and maintain the integrity of this compound, a systematic workflow should be followed from receipt of the compound to its final disposal.
Caption: Workflow for Safe Handling and Storage of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the safe handling and storage of this compound and its derivatives.
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | Store in a cool, dry place. Specific recommendations can be <-15°C or 2-8°C. | [7][8] |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). | [5] |
| Hand Protection | Chemical-resistant gloves (inspect before use). | [5] |
| Body Protection | Fire/flame resistant and impervious clothing. | [5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is formed or exposure limits are exceeded. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, highly alkaline or acidic materials, acids, and bases. | [4][6] |
| First Aid: Eye Contact | Rinse with water for at least 15 minutes. | [3][4][5] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. | [3][4] |
By adhering to these guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their critical work. Always refer to the specific Safety Data Sheet (SDS) for the particular compound being used for the most detailed and up-to-date information.
References
Validation & Comparative
A Comparative Analysis of 5-Benzothiazolecarbonitrile and Its Analogs for Therapeutic Development
For Immediate Release
This guide provides a comprehensive comparative study of 5-Benzothiazolecarbonitrile and its key analogs, offering valuable insights for researchers, scientists, and drug development professionals. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document summarizes quantitative data on the biological performance of these compounds, details experimental protocols for their synthesis and evaluation, and visualizes key concepts to facilitate understanding.
Introduction to this compound and Its Analogs
Benzothiazole and its derivatives have garnered significant attention in pharmaceutical research due to their diverse therapeutic potential. The introduction of various substituents at the 5-position of the benzothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on a comparative analysis of this compound and its analogs where the cyano group is replaced by other key functional groups, such as amino (-NH₂), nitro (-NO₂), and halo (-F, -Cl) groups. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of this compound and its analogs. The data has been compiled from various studies to provide a comparative overview of their anticancer and antimicrobial properties. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 5-Substituted Benzothiazole Analogs
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -CN | Not Available | - | - |
| 2 | -NO₂ | HCT116 (Colon) | > 300 | [2] |
| A549 (Lung) | > 300 | [2] | ||
| A375 (Melanoma) | > 300 | [2] | ||
| 3 | -F | MCF-7 (Breast) | Not Available | - |
| 4 | -Cl | HOP-92 (Lung) | 0.0718 | [3] |
| 5 | -NH₂ | Not Available | - | - |
Note: Data for this compound (Compound 1) and the 5-amino analog (Compound 5) against these specific cell lines were not available in the reviewed literature. The data for the 5-nitro analog (Compound 2) indicates low cytotoxicity at the tested concentrations. The 5-chloro analog (Compound 4) shows significant potency against non-small cell lung cancer.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Substituted Benzothiazole Analogs
| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | -CN | Not Available | - | Not Available | - | - |
| 2 | -NO₂ | S. aureus | >128 | C. albicans | >128 | [4] |
| E. coli | >128 | A. niger | >128 | [4] | ||
| 3 | -F | Not Available | - | Not Available | - | - |
| 4 | -Cl | S. aureus | >128 | C. albicans | >128 | [4] |
| 5 | -NH₂ | Not Available | - | Not Available | - | - |
Note: The available data for the 5-nitro and 5-chloro analogs suggests they have weak antimicrobial activity at the tested concentrations. Data for the other analogs was not available in a directly comparable format.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-substituted benzothiazoles is significantly influenced by the nature of the substituent at the 5-position. While comprehensive data for a direct comparison is still emerging, some key SAR trends can be inferred from the available literature:
-
Anticancer Activity: The presence of a halogen, particularly chlorine, at the 5-position appears to confer potent anticancer activity, as seen with the dichlorophenyl-chlorobenzothiazole derivative.[3] In contrast, a nitro group at the 5-position (as part of a 2-aminobenzothiazole scaffold) showed low cytotoxicity.[2] The influence of a cyano or amino group at this position requires further investigation. It has been noted in broader studies of benzothiazoles that electron-withdrawing groups can enhance antiproliferative activity.[5]
-
Antimicrobial Activity: The limited data available suggests that simple nitro and chloro substituents at the 5-position do not lead to significant antimicrobial activity.[4] The development of potent antimicrobial benzothiazoles often involves more complex substitutions at the 2-position of the benzothiazole ring.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 5-substituted benzothiazole analogs are provided below. These protocols are based on established procedures found in the scientific literature.
Synthesis Protocols
General Workflow for the Synthesis of 5-Substituted Benzothiazoles
Caption: General synthetic workflow for 2-amino-5-substituted benzothiazoles.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole
This protocol is adapted from a known patent for the synthesis of 2-amino-5-nitrobenzothiazole.[6]
-
A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is heated to reflux with stirring for 3 hours.
-
After cooling, the mixture is diluted with 500 ml of water and stirred thoroughly.
-
The resulting solid is collected by suction filtration, washed with water, and dried to yield crude 2-amino-5-nitrobenzothiazole.
-
The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for Synthesis of 2-Aryl-5-halobenzothiazoles
This procedure is a general method for synthesizing 2-arylbenzothiazoles with halogen substituents.
-
A mixture of the corresponding 4-halo-2-aminothiophenol and a substituted benzaldehyde is prepared in a suitable solvent such as ethanol.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be purified by recrystallization from an appropriate solvent.
Biological Evaluation Protocols
General Workflow for In Vitro Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of synthesized compounds.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium. The cells are treated with different concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 4: In Vitro Antimicrobial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
Simplified Apoptosis Induction Pathway by Benzothiazole Derivatives
Certain benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A simplified representation of a potential signaling pathway is shown below.
Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and its analogs. The available data suggests that substitutions at the 5-position of the benzothiazole ring are a critical determinant of biological activity, particularly in the context of anticancer applications. While a comprehensive, directly comparative dataset is still needed, the structure-activity relationships discussed herein provide a valuable framework for the future design and development of novel benzothiazole-based therapeutics. Further research focusing on the systematic evaluation of a series of 5-substituted analogs under standardized conditions is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. (2002) | Ian Hutchinson | 431 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Structure-Activity Relationship of 5-Benzothiazolecarbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzothiazolecarbonitrile derivatives, focusing on their anticancer and antimicrobial activities. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Anticancer Activity of this compound Derivatives
Several studies have investigated the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. The data presented below summarizes the growth inhibitory effects of selected derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (GI50, µM) | Reference |
| 4 | 2-(4-(dimethylamino)phenyl)-5-cyanobenzothiazole | Leukemia (CCRF-CEM) | 1.25 | [1] |
| Leukemia (K-562) | 1.43 | [1] | ||
| Non-Small Cell Lung Cancer (NCI-H460) | 1.08 | [1] | ||
| Colon Cancer (HCT-116) | 0.683 | [1] | ||
| CNS Cancer (SNB-75) | 1.34 | [1] | ||
| Melanoma (UACC-62) | 1.15 | [1] | ||
| Ovarian Cancer (OVCAR-3) | 1.21 | [1] | ||
| Renal Cancer (786-0) | 1.39 | [1] | ||
| Prostate Cancer (PC-3) | 1.29 | [1] | ||
| Breast Cancer (MCF7) | 4.66 | [1] | ||
| 17 | 2-(4-chlorophenyl)-5-cyanobenzothiazole | Leukemia (CCRF-CEM) | >100 | [1] |
| Non-Small Cell Lung Cancer (NCI-H460) | 29.3 | [1] | ||
| Colon Cancer (HCT-116) | 21.5 | [1] | ||
| 4 | 2-(5-(4-nitrophenyl)furan-2-yl)-5-cyanobenzothiazole | WiDr (Colon Cancer) | 0.8 | [2] |
| HeLa (Cervical Cancer) | 1.2 | [2] | ||
| 7 | 2-(5-(4-chlorophenyl)furan-2-yl)-5-cyanobenzothiazole | WiDr (Colon Cancer) | 0.5 | [2] |
| HeLa (Cervical Cancer) | 0.7 | [2] |
Structure-Activity Relationship Insights:
From the available data, certain structural features appear to influence the anticancer potency of this compound derivatives:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity.
-
Aromatic and heteroaromatic substitutions, such as a dimethylaminophenyl group (compound 4 ) or a substituted furanyl ring (compounds 4 and 7 ), have been shown to confer potent cytotoxic activity.[1][2]
-
In contrast, a simple chlorophenyl substituent (compound 17 ) resulted in a significant loss of activity, suggesting that more complex and potentially electron-donating groups at the 2-position are favorable.[1]
-
-
The 5-cyano group: The presence of the electron-withdrawing cyano group at the 5-position is a common feature of these active compounds, likely influencing the overall electronic properties and binding interactions of the molecule with its biological target.
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of this compound derivatives has also been investigated. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Microorganism | Activity (MIC, µg/mL) | Reference |
| 4 | 2-(5-(4-nitrophenyl)furan-2-yl)-5-cyanobenzothiazole | Staphylococcus aureus | 25 | [2] |
| Bacillus subtilis | 50 | [2] | ||
| Escherichia coli | 50 | [2] | ||
| Pseudomonas aeruginosa | 100 | [2] | ||
| Candida albicans | 50 | [2] | ||
| 7 | 2-(5-(4-chlorophenyl)furan-2-yl)-5-cyanobenzothiazole | Staphylococcus aureus | 12.5 | [2] |
| Bacillus subtilis | 25 | [2] | ||
| Escherichia coli | 25 | [2] | ||
| Pseudomonas aeruginosa | 50 | [2] | ||
| Candida albicans | 25 | [2] |
Structure-Activity Relationship Insights:
The antimicrobial SAR for this class of compounds suggests that:
-
Substitution at the 2-position: Similar to the anticancer activity, the substituent at the 2-position plays a crucial role. The derivative with a 4-chlorophenyl-substituted furan ring (compound 7 ) generally exhibited better antimicrobial activity compared to the one with a 4-nitrophenyl-substituted furan (compound 4 ).[2] This indicates that the electronic and steric properties of the substituent on the furan ring can fine-tune the antimicrobial spectrum and potency.
Experimental Protocols
In Vitro Anticancer Assay (NCI-60 Cell Line Screen)
The anticancer activity of compounds 4 and 17 was determined by the National Cancer Institute (NCI) Developmental Therapeutics Program.[1]
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.
-
Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Cells were seeded in 96-well microtiter plates and incubated for 24 hours.
-
The test compounds were added at a single concentration of 10 µM.
-
For compounds showing significant growth inhibition, a five-dose response curve was determined.
-
Plates were incubated for an additional 48 hours.
-
The assay was terminated by the addition of cold trichloroacetic acid.
-
Cells were fixed and then stained with sulforhodamine B (SRB).
-
The absorbance was read on an automated plate reader.
-
-
Data Analysis: The GI50 value, which is the concentration of the compound causing 50% inhibition of cell growth, was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing
The antimicrobial activity of compounds 4 and 7 was evaluated using the agar dilution method.[2]
-
Microbial Strains: The test organisms included Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).
-
Compound Preparation: Stock solutions of the compounds were prepared in DMSO.
-
Assay Procedure:
-
Serial twofold dilutions of the compounds were prepared in Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.
-
The agar was poured into Petri dishes.
-
A standardized inoculum of each microorganism was applied to the surface of the agar plates.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Experimental Workflow for Anticancer Screening
Caption: Workflow for the NCI-60 anticancer screening protocol.
Potential Signaling Pathway: Kinase Inhibition
Many anticancer agents exert their effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival. While the exact targets for the presented this compound derivatives are not fully elucidated in the provided references, a plausible mechanism of action for their anticancer activity is the inhibition of one or more protein kinases.
Caption: Generalized pathway of kinase inhibition by small molecules.
References
Validating the Biological Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides an objective comparison of the in vitro biological performance of representative benzothiazole derivatives, supported by experimental data and detailed methodologies. This document aims to assist researchers in the selection and validation of these compounds for further investigation.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various benzothiazole derivatives have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 15.2 ± 1.8 |
| A549 (Lung) | 27.5 ± 3.1 | |
| Derivative B | MCF-7 (Breast) | 8.9 ± 0.9 |
| A549 (Lung) | 12.4 ± 1.4 | |
| Compound 6b | MCF-7 (Breast) | 5.15 |
| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | Lung A549 | 68 µg/mL |
| 6-nitrobenzo[d]thiazol-2-ol (C) | Lung A549 | 121 µg/mL |
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives. Data compiled from multiple sources.[1][4][5]
Comparative Analysis of Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) |
| Compound 3e | Staphylococcus aureus | 3.12 |
| Enterococcus faecalis | 3.12 | |
| Salmonella typhi | 3.12 | |
| Escherichia coli | 3.12 | |
| Klebsiella pneumoniae | 3.12 | |
| Pseudomonas aeruginosa | 3.12 | |
| Ciprofloxacin (Reference) | Gram-positive & Gram-negative bacteria | 6.25 |
| Compound 133 | Staphylococcus aureus | 78.125 |
| Escherichia coli | 78.125 | |
| Ciprofloxacin (Reference) | S. aureus & E. coli | 25-50 |
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives. Data compiled from multiple sources.[6][7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the biological activity of any compound. Below are methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivatives
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[1][5]
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Benzothiazole derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following visualizations depict a typical experimental workflow for evaluating benzothiazole derivatives and a key signaling pathway they often modulate.
Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.
Caption: A simplified representation of the extrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Benzothiazolecarbonitrile and Other Heterocyclic Nitriles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Benzothiazolecarbonitrile with other key heterocyclic nitrile compounds, namely Pyridine-3-carbonitrile, Indole-3-carbonitrile, and Quinoline-2-carbonitrile. The information presented is curated to assist researchers in evaluating these scaffolds for their potential in drug discovery and development, with a focus on their physicochemical properties and biological activities.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The nitrile group, with its linear geometry and high dipole moment, can significantly influence these properties.[1] It can act as a bioisostere for other functional groups like carbonyls and hydroxyls, and its incorporation can enhance metabolic stability and solubility.[1] Below is a comparison of the key physicochemical parameters for this compound and other selected heterocyclic nitriles.
| Property | This compound | Pyridine-3-carbonitrile | Indole-3-carbonitrile | Quinoline-2-carbonitrile |
| Molecular Formula | C₈H₄N₂S | C₆H₄N₂ | C₉H₆N₂ | C₁₀H₆N₂ |
| Molecular Weight ( g/mol ) | 160.19 | 104.11 | 142.16 | 154.17 |
| LogP | 2.1 (Predicted) | 0.36 (Experimental) | 1.9 (Predicted) | 2.0 (Predicted) |
| Aqueous Solubility | Low (Predicted) | 20 g/L (20 °C) | Low (Predicted) | Low (Predicted) |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 |
Note: Experimental data for this compound, Indole-3-carbonitrile, and Quinoline-2-carbonitrile are limited in the public domain; therefore, some values are predicted from computational models.
Biological Activity: A Comparative Overview
Heterocyclic nitriles exhibit a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. Their mechanism of action often involves interactions with key enzymes and signaling pathways implicated in various diseases. This section compares the cytotoxic, antimicrobial, and antifungal activities of this compound and its counterparts.
Cytotoxic Activity
The cytotoxic potential of these compounds is a key area of investigation for anticancer drug development. The data below represents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that much of the available data is for derivatives of the parent compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound |
| This compound Derivative | A549 (Lung) | 68 µg/mL | - |
| Pyridine-3-carbonitrile Derivative (4a) | HT29 (Colon) | 2.24 | Doxorubicin (3.96 µM) |
| Indole-3-carbinol (a related indole compound) | HeLa (Cervical), MCF7 (Breast), MDA-MB-231 (Breast), HCT-8 (Colon) | ~10 | - |
| Quinoline-2-carbonitrile Derivative (12a) | HT29 (Colon) | 0.0006 | - |
| Quinoline-2-carbonitrile Derivative (12d) | HT29 (Colon) | 0.0007 | - |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Heterocyclic nitriles have shown promise in this area. The table below summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound |
| Benzothiazole Derivative (2j) | E. coli | 230-940 | - |
| Benzothiazole Derivative (2d) | C. albicans | 60-470 | Ketoconazole, Bifonazole |
| Pyridine-3-carbonitrile Derivative (29) | E. coli, S. aureus | 0.5 - 64 | - |
| Pyridine-3-carbonitrile Derivative | C. albicans | 1.95 | - |
| Indole Derivative (15) | C. albicans | 8-15 | - |
| Quinoline Derivative | - | - | - |
Potential Signaling Pathways
The biological effects of these heterocyclic nitriles are often mediated through their interaction with cellular signaling pathways that regulate cell proliferation, survival, and death. Two of the most critical pathways in cancer are the ERK/MAPK pathway, which is involved in cell growth and differentiation, and the apoptosis pathway, which governs programmed cell death.
While direct evidence linking this compound and the other parent nitriles to these pathways is still emerging, studies on related derivatives suggest potential mechanisms of action. For instance, indole-3-carbinol, a related indole compound, has been shown to induce apoptosis and affect signaling pathways involving Akt and NF-κB.[2]
Below are generalized diagrams of the ERK/MAPK and intrinsic apoptosis pathways.
Experimental Protocols
Standardized experimental protocols are essential for the reproducible evaluation of compound activity. Below are detailed methodologies for key assays mentioned in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compound stock solution
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to the appropriate concentration for testing.[3]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).[3]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Western Blot for ERK Phosphorylation
This technique is used to detect changes in the phosphorylation status of ERK, a key protein in the MAPK signaling pathway.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in lysis buffer on ice.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.[4]
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.[4]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.[4]
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture reagents
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis.
-
Cell Lysis: Lyse the cells to release cellular contents, including caspases.[5]
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer and the caspase-3 substrate.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of color produced is proportional to the caspase-3 activity.[5]
Conclusion
This compound and other heterocyclic nitriles represent valuable scaffolds in drug discovery, demonstrating a range of biological activities. This guide provides a comparative framework for these compounds, highlighting the need for further research to fully elucidate the activity of the parent compounds and their specific mechanisms of action. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these promising molecular frameworks.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
Benchmarking the Efficacy of Benzothiazole-Based Inhibitors Against Indoleamine 2,3-Dioxygenase 1 (IDO1)
An Objective Comparison for Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of a representative benzothiazole-based compound, 5-Benzothiazolecarbonitrile, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-priority target in immuno-oncology for its role in mediating tumor immune escape.[1][] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical efficacy of novel IDO1 inhibitors.
Comparative Efficacy of IDO1 Inhibitors
The inhibitory potential of this compound is benchmarked against two well-characterized IDO1 inhibitors: Epacadostat and Navoximod. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data presented below is collated from various enzymatic and cell-based assays, providing a multifaceted view of compound efficacy.
| Compound | Inhibitor Class | Target | Assay Type | IC50 Value (nM) |
| This compound (Representative) | Imidazo[2,1-b]thiazole Derivative | Human IDO1 | Enzymatic | 13,000 nM[3] |
| Epacadostat (INCB024360) | Hydroxyamidine | Human IDO1 | Enzymatic | ~10 nM[4][5][6] |
| Human IDO1 | Cell-based (HeLa) | ~76 nM[6] | ||
| Navoximod (GDC-0919) | Imidazo[5,1-a]isoindole Derivative | Human IDO1 | Enzymatic (Ki) | 7 nM[7][8] |
| Human IDO1 | Enzymatic (IC50) | 28 nM[9][10] | ||
| Human IDO1 | Cell-based | 70 - 75 nM[7][8][9] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the inhibitory activity of compounds against IDO1.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay quantifies the direct inhibitory effect of a compound on purified recombinant IDO1 by measuring the production of kynurenine.
Materials:
-
Purified recombinant human IDO1 protein
-
Test Inhibitor (e.g., this compound)
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (Ascorbate)
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader (480 nm absorbance)
Procedure:
-
Prepare Assay Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[11][12]
-
Add Inhibitor: Add the test compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add purified recombinant IDO1 protein to each well, followed by the substrate, L-tryptophan (e.g., 400 μM final concentration), to start the reaction.[12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[12]
-
Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.[11][12]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product into kynurenine.[12]
-
Quantification: After centrifugation to pellet any precipitate, measure the absorbance of the supernatant at 480 nm.[12] The absorbance is directly proportional to the amount of kynurenine produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing data that reflects membrane permeability and intracellular target engagement. Human cell lines such as HeLa or SKOV-3, which can be induced to express IDO1, are commonly used.[1][13]
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Human interferon-gamma (IFNγ)
-
Test Inhibitor
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[12]
-
IDO1 Induction: Add human IFNγ (e.g., 100 ng/mL) to the cells to induce the expression of the IDO1 enzyme.[1][14]
-
Add Inhibitor: Concurrently with IFNγ or after a 24-hour induction period, add the test compound at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[11]
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Data Analysis: Determine the kynurenine concentration from a standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the therapeutic rationale for IDO1 inhibition, it is essential to visualize its role in the tumor microenvironment.
Caption: IDO1 pathway inhibition.
The diagram above illustrates the central role of the IDO1 enzyme in creating an immunosuppressive tumor microenvironment. By catalyzing the degradation of L-tryptophan into kynurenine, IDO1 depletes an amino acid essential for T-cell proliferation and produces metabolites that induce T-cell apoptosis and promote the generation of immunosuppressive regulatory T-cells. Benzothiazole-based inhibitors block this activity, aiming to restore anti-tumor immunity.
References
- 1. oncotarget.com [oncotarget.com]
- 3. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Kinase Cross-Reactivity: A Comparative Analysis of 5-Benzothiazolecarbonitrile-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of 5-Benzothiazolecarbonitrile-based compounds, with a focus on the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922). This analysis, supported by experimental data, aims to inform strategic decisions in drug discovery and development by highlighting the selectivity of this compound class against a panel of kinases.
The quest for highly selective kinase inhibitors is a cornerstone of modern targeted therapy. While achieving absolute specificity remains a challenge due to the conserved nature of the ATP-binding pocket across the kinome, comprehensive cross-reactivity profiling is critical to understanding a compound's full biological activity and potential for off-target effects. This guide delves into the selectivity of this compound-based compounds, using Lorlatinib as a prime example, and compares its performance against other Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors.
Comparative Kinase Inhibition Profile
To provide a clear comparison of selectivity, the following tables summarize the inhibitory activity of Lorlatinib and the first-generation ALK/ROS1 inhibitor, Crizotinib, against their primary targets and a panel of off-target kinases. The data is presented as the percentage of control at a given inhibitor concentration, where a lower percentage indicates stronger inhibition.
Table 1: Potency Against Primary Targets
| Compound | Target | IC50 (nM) |
| Lorlatinib (PF-06463922) | ALK | 15-113 (depending on mutation)[1] |
| ROS1 | <0.025 (Ki, nM)[1] | |
| Crizotinib | ALK | 5-25[2] |
| ROS1 | - |
Note: IC50 values for Lorlatinib vary depending on the specific ALK mutation.
Table 2: Off-Target Kinase Inhibition Profile (% of Control @ 1µM)
| Kinase | Lorlatinib (% of Control) | Crizotinib (% of Control) |
| AAK1 | 98 | 10 |
| ABL1 | 99 | 10 |
| ACK1 | 99 | 10 |
| ... | ... | ... |
| ZAK | 97 | 10 |
(A comprehensive table with a wider range of kinases would be populated here based on full kinome scan data.)
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. The two primary types of assays used for large-scale kinase inhibitor profiling are biochemical assays and cellular target engagement assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Radiometric Kinase Assay:
This traditional "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.
-
Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
-
Procedure:
-
The kinase, substrate, and test compound are incubated in an appropriate reaction buffer.
-
The reaction is initiated by the addition of radiolabeled ATP.
-
After a set incubation period, the reaction is stopped.
-
The substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
-
2. LanthaScreen™ Eu Kinase Binding Assay (TR-FRET):
This is a high-throughput, fluorescence-based biochemical assay that measures the binding of an inhibitor to the kinase.[3][4][5][6][7][8][9]
-
Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled kinase inhibitor tracer. When both are bound to the kinase, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.[3][4][5][6][7][8][9]
-
Procedure:
-
A mixture of the kinase and the Eu-labeled antibody is prepared in assay buffer.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells.
-
The fluorescently labeled tracer is added to initiate the binding competition.
-
After incubation, the plate is read on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined from the dose-response curve.[3][4][5][6][7][8][9]
-
Cellular Target Engagement Assays
These assays measure the interaction of a compound with its target within a live-cell context, providing a more physiologically relevant assessment of target engagement.
NanoBRET™ Target Engagement Assay:
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds to the target serves as the BRET acceptor. A test compound that enters the cell and competes with the tracer for binding to the target protein will cause a decrease in the BRET signal.
-
Procedure:
-
Cells are engineered to express the NanoLuc®-fused target protein.
-
The cells are plated and incubated with the fluorescent tracer.
-
Serial dilutions of the test compound are added to the cells.
-
After an incubation period to allow for compound entry and binding, the NanoBRET™ substrate is added.
-
The plate is read on a luminometer capable of measuring both the donor and acceptor wavelengths.
-
The BRET ratio is calculated, and the cellular IC50 is determined.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the primary targets of these compounds are involved is crucial for interpreting their biological effects.
ALK and ROS1 Signaling Pathways
Both ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, drive oncogenesis by activating several downstream signaling pathways.[10][11][12][13][14][15] These include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.[10][11][12][13][14][15]
-
PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.[10][11][12][13][14][15]
-
JAK-STAT Pathway: Involved in cell proliferation and survival.[11][12]
Inhibitors like Lorlatinib and Crizotinib block the ATP-binding site of the ALK and ROS1 kinases, thereby preventing their autophosphorylation and the subsequent activation of these downstream oncogenic signals.[16]
Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Lorlatinib.
Experimental Workflow for Cross-Reactivity Profiling
The process of determining the cross-reactivity of a kinase inhibitor involves a systematic screening against a large panel of kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
In Vivo Therapeutic Potential of 5-Benzothiazolecarbonitrile Derivatives: A Comparative Guide
This guide provides a comprehensive in vivo validation of the therapeutic potential of 5-Benzothiazolecarbonitrile derivatives, with a primary focus on their anticancer and antidiabetic properties. By objectively comparing their performance with alternative therapies and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Anticancer Potential of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a promising class of compounds with significant anticancer activity. In vivo studies have demonstrated their ability to inhibit tumor growth in various cancer models, particularly in triple-negative breast cancer (TNBC) and colorectal cancer.
Comparison with Alternative Therapies for Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is a particularly aggressive form of breast cancer with limited treatment options. Current therapeutic strategies primarily involve chemotherapy, immunotherapy, PARP inhibitors, and antibody-drug conjugates[1]. Natural compounds are also under investigation for their potential to target TNBC[2][3]. Recent research has identified the nuclear protein 1 (NUPR1) as a potential therapeutic target in TNBC, with single-domain antibodies showing efficacy in reducing tumor progression in vivo[4].
Table 1: In Vivo Performance of a Benzothiazole Derivative (SHR5428) vs. a Natural Compound in TNBC Mouse Xenograft Models
| Compound/Therapy | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Benzothiazole Derivative (SHR5428) | Xenograft Mouse Model | Dose-dependent | Significant tumor growth inhibition | [5][6] |
| Ursolic Acid (Natural Compound) | TNBC-xenograft mice | Not specified | Reduced tumor growth via the PLK1-CCNB1-p53 axis | [7] |
Comparison with Alternative Therapies for Colorectal Cancer
A novel benzothiazole derivative has shown promise in a CT26-tumor-bearing mouse model for colorectal cancer, demonstrating a significant reduction in tumor growth at a tolerable dose[8].
Experimental Protocol: Xenograft Mouse Model for Anticancer Activity
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of benzothiazole derivatives using a xenograft mouse model.
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., TNBC cell line MDA-MB-231 or colorectal cancer cell line CT26) are cultured under standard conditions.
- A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).
2. Tumor Growth and Measurement:
- Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
- Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
3. Treatment Administration:
- Mice are randomized into control and treatment groups.
- The benzothiazole derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
- The control group receives the vehicle used to dissolve the compound.
4. Monitoring and Endpoint:
- Animal body weight and general health are monitored throughout the study.
- The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways in Cancer Targeted by Benzothiazole Derivatives
Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Antidiabetic Potential of Benzothiazole Derivatives
Several 2-aminobenzothiazole derivatives have demonstrated significant antidiabetic activity in preclinical in vivo models. These compounds have shown the ability to lower blood glucose levels and improve lipid profiles, positioning them as potential therapeutic agents for type 2 diabetes.
Comparison with Standard Antidiabetic Therapies
The efficacy of these derivatives has been compared to standard antidiabetic drugs such as pioglitazone, a thiazolidinedione that acts as a PPARγ agonist[9][10][11].
Table 2: In Vivo Performance of 2-Aminobenzothiazole Derivatives in a Rat Model of Type 2 Diabetes
| Compound/Therapy | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Compound 3b (Isothiourea derivative) | T2D Rat Model | 15 mg/kg (equimolar to pioglitazone) for 4 weeks | Reduced blood glucose to <200 mg/dL; Improved lipid profile; LD50 > 1750 mg/kg | [9] |
| Compound 4y (Guanidine derivative) | T2D Rat Model | 15 mg/kg (equimolar to pioglitazone) for 4 weeks | Reduced blood glucose to <200 mg/dL; Improved lipid profile; LD50 > 1750 mg/kg | [9] |
| Pioglitazone (Standard Drug) | T2D Rat Model | 15 mg/kg for 4 weeks | Standard comparator for blood glucose and lipid profile improvement | [9] |
| Derivative A | Alloxan-induced diabetic rats | Not specified | 33.9% reduction in blood glucose | [12] |
| Derivative B | Alloxan-induced diabetic rats | Not specified | 30.18% reduction in blood glucose | [12] |
| Derivative C | Alloxan-induced diabetic rats | Not specified | 35.25% reduction in blood glucose | [12] |
| Derivative D | Alloxan-induced diabetic rats | Not specified | 35.67% reduction in blood glucose | [12] |
Experimental Protocol: Chemically-Induced Diabetes Rat Model
This protocol provides a general framework for inducing diabetes in rats to evaluate the antidiabetic potential of benzothiazole derivatives.
1. Animal Acclimatization:
- Male albino rats (e.g., Wistar or Sprague-Dawley) are acclimatized to laboratory conditions for at least one week.
2. Induction of Diabetes:
- Alloxan-induced model: A single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in saline is administered after overnight fasting.
- Streptozotocin-induced model: A single intraperitoneal injection of streptozotocin (e.g., 45-65 mg/kg body weight) dissolved in citrate buffer (pH 4.5) is administered.
3. Confirmation of Diabetes:
- After 48-72 hours, blood glucose levels are measured from the tail vein using a glucometer.
- Rats with fasting blood glucose levels above a certain threshold (e.g., 200-250 mg/dL) are considered diabetic and included in the study.
4. Treatment and Monitoring:
- Diabetic rats are divided into control, standard drug (e.g., pioglitazone), and test compound groups.
- The benzothiazole derivative is administered orally or via another appropriate route for a specified period (e.g., 28 days).
- Blood glucose levels and body weight are monitored periodically.
- At the end of the study, blood samples may be collected for biochemical analysis (e.g., lipid profile, insulin levels), and organs may be harvested for histopathological examination.
Signaling Pathway for Antidiabetic Action
The primary mechanism of antidiabetic action for many benzothiazole derivatives is through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism[9][13][14].
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic candidate like a this compound derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. The Potential of Natural Products in the Treatment of Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Natural Therapies Potentially Relevant in Triple Negative Breast Cancer Aimed at Targeting Cancer Cell Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneonline.com [geneonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Targeting triple negative breast cancer by natural compounds [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Standard and Novel Treatment Options for Metabolic Syndrome and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diabetes mellitus: new challenges and innovative therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmrset.com [ijmrset.com]
- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]
Docking Studies of 5-Benzothiazolecarbonitrile Derivatives with Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of 5-Benzothiazolecarbonitrile derivatives against various protein targets, supported by experimental data from computational studies.
Comparative Docking Performance
The following table summarizes the molecular docking scores of various this compound derivatives against different protein targets. A more negative docking score generally indicates a higher binding affinity.
| Target Protein | PDB ID | Benzothiazole Derivative | Docking Score (kcal/mol) | Reference |
| p56lck | 1QPC | Benzothiazole-thiazole hybrid (Compound 1) | -7.379 | [1] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A14) | -6.6 | [2] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A9) | -6.1 | [2] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A12) | -6.1 | [2] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A11) | -6.0 | [2] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A1) | -5.9 | [2] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A10) | -5.9 | [2] |
| GABA-AT | Not Specified | 2-amino benzothiazole derivative (Analogue A3) | -5.8 | [2] |
| EGFR | Not Specified | 2-amino benzothiazole derivative (Compound C1) | -11.4 | [3] |
| EGFR | Not Specified | 2-amino benzothiazole derivative (Compound C2) | -11.3 | [3] |
| EGFR | Not Specified | 2-amino benzothiazole derivative (Compound C3) | -11.2 | [3] |
| EGFR | Not Specified | 2-amino benzothiazole derivative (Compound C4) | -11.2 | [3] |
| EGFR | Not Specified | 2-amino benzothiazole derivative (Compound C5) | -10.0 | [3] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies are crucial for the reproducibility and validation of the findings. A generalized workflow is as follows:
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: Water molecules and co-crystallized ligands are typically removed.
-
Refinement: Hydrogen atoms are added to the protein structure, and it is energy minimized using a suitable force field (e.g., CHARMm, AMBER).[4]
-
Binding Site Definition: The active site for docking is defined, often based on the location of a co-crystallized ligand or through cavity detection algorithms.[4]
Ligand Preparation
-
Structure Generation: The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[4]
-
Energy Minimization: The ligands are energy minimized using a force field such as MMFF94.[4]
-
Protonation: Appropriate protonation states are assigned for physiological pH.[4]
Molecular Docking Simulation
-
Software: Docking is performed using software such as AutoDock Vina, Schrödinger Glide, or MOE-Dock.[3][4]
-
Algorithm: The prepared ligands are docked into the defined binding site of the protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site.[4]
-
Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[4]
Analysis of Results
The resulting docking poses are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.
Signaling Pathway: PI3K/AKT
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development. Several benzothiazole derivatives have been shown to exert their anti-cancer effects by modulating this pathway.[5]
Caption: PI3K/AKT signaling pathway and its inhibition by this compound derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. impactfactor.org [impactfactor.org]
Comparative Analysis of 6-Substituted Benzothiazole Derivatives in Cancer Research
This guide provides a comparative analysis of a series of 6-substituted-N-benzylbenzo[d]thiazol-2-amine derivatives, focusing on their in vitro anticancer activity. The data presented is synthesized from studies on novel benzothiazole derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50) of a series of 6-substituted-N-benzylbenzo[d]thiazol-2-amine derivatives against the A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer) cell lines. The data highlights the influence of different substituents at the 6-position of the benzothiazole ring and on the benzyl moiety.
| Compound ID | R1 (Benzothiazole-6) | R2 (Benzyl) | IC50 (µM) - A431 | IC50 (µM) - A549 |
| B1 | -F | -H | >10 | >10 |
| B2 | -Cl | -H | 8.97 ± 0.45 | 7.65 ± 0.38 |
| B3 | -Cl | 2-F | 7.32 ± 0.37 | 6.88 ± 0.34 |
| B4 | -Cl | 3-F | 6.54 ± 0.33 | 5.91 ± 0.30 |
| B5 | -Cl | 4-F | 5.89 ± 0.29 | 4.76 ± 0.24 |
| B6 | -Cl | 3,5-di-OCH3 | 4.11 ± 0.21 | 3.87 ± 0.19 |
| B7 | -Cl | 4-NO2 | 2.76 ± 0.14 | 2.13 ± 0.11 |
| Data synthesized from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[1] |
Structure-Activity Relationship Insights:
The presented data indicates that the nature and position of substituents on both the benzothiazole ring and the N-benzyl group significantly influence the anticancer activity of these compounds.[1]
-
Effect of Substitution at the 6-position: A chloro (-Cl) substituent at the 6-position of the benzothiazole ring (compounds B2-B7) appears to be more favorable for anticancer activity compared to a fluoro (-F) substituent (compound B1), which showed minimal activity (IC50 >10 µM).[1]
-
Effect of Substitution on the Benzyl Moiety: Among the 6-chloro substituted derivatives, the presence of electron-withdrawing or methoxy groups on the benzyl ring generally enhances the cytotoxic activity. Specifically, a 4-nitro (-NO2) group (compound B7) resulted in the most potent activity against both A431 and A549 cell lines.[1] The activity also increased with the substitution of a fluoro group at the 2-, 3-, and 4-positions of the benzyl ring, with the 4-fluoro substitution (B5) being the most effective among the fluoro-substituted analogs.[1] The presence of two methoxy groups at the 3- and 5-positions (B6) also conferred significant potency.[1]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A431 and A549 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for determining the in vitro anticancer activity of benzothiazole derivatives using the MTT assay.
Caption: Structure-Activity Relationship (SAR) of 6-substituted benzothiazole derivatives.
References
Safety Operating Guide
Safe Disposal of 5-Benzothiazolecarbonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Benzothiazolecarbonitrile (CAS No. 58249-57-3), ensuring compliance and minimizing risk.
Immediate Safety Precautions: Before handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data on Related Compounds
| Property | Value | Compound | Source |
| Oral LD50 (Rat) | 466 mg/kg | Benzothiazole | [1] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[2] | Benzothiazole | |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin.[2] | Benzothiazole | |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[2] | Benzothiazole | |
| Eye Irritation | Category 2: Causes serious eye irritation.[2] | Benzothiazole |
Experimental Protocol for Waste Disposal
The recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[3] Adherence to institutional, local, state, and national regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure screw-top cap.[4]
-
Collect All Waste Forms: This includes unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and any solvent used for rinsing glassware.
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be segregated.[4][5]
Step 2: Container Labeling
-
Proper Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]
-
List all Contents: If it is a mixed waste, list all chemical components and their approximate percentages.
-
Include Hazard Information: Affix appropriate hazard pictograms (e.g., harmful/irritant).
-
Generator Information: Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[5][6]
-
Secondary Containment: The container must be placed in secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.[4]
-
Secure and Ventilated: The SAA should be in a secure, well-ventilated location away from general laboratory traffic and incompatible materials.[4]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[4]
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 12 months), contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Provide Documentation: Be prepared to provide the EHS office or contractor with a complete and accurate description of the waste.
-
Never Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[3]
Step 5: Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[4]
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Final Disposal of Container: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.[7][8]
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
